4-Bromoquinoline-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromoquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-4-13-10-2-1-7(6-12)5-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHZKMVPIQRHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467989 | |
| Record name | 4-bromoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642477-82-5 | |
| Record name | 4-Bromo-6-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642477-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromoquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-Bromoquinoline-6-carbonitrile, a key building block in medicinal chemistry and drug discovery. The document details the synthetic strategy, provides in-depth experimental protocols for the key reaction steps, and presents quantitative data in a structured format to facilitate reproducibility and optimization.
Introduction
This compound is a valuable heterocyclic intermediate characterized by a quinoline core substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. This substitution pattern offers multiple avenues for further chemical modification, making it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The bromine atom is amenable to various cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups. The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. This versatility has led to its use in the development of novel therapeutic agents.
This guide outlines a robust and efficient two-step synthetic approach commencing with the synthesis of the key intermediate, 4-hydroxyquinoline-6-carbonitrile, followed by a bromination reaction to yield the final product.
Overall Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage focuses on the construction of the quinoline scaffold to form 4-hydroxyquinoline-6-carbonitrile. The subsequent stage involves the conversion of the hydroxyl group at the 4-position to a bromine atom.
Experimental Protocols
Stage 1: Synthesis of 4-Hydroxyquinoline-6-carbonitrile
This stage involves the condensation of 4-aminobenzonitrile with diethyl (ethoxymethylene)malonate followed by a thermal cyclization to form the quinoline ring system.
Reaction Scheme:
Detailed Protocol:
-
Condensation: A mixture of 4-aminobenzonitrile and a slight molar excess of diethyl (ethoxymethylene)malonate is heated, typically at a temperature of 120-140 °C, for 1-2 hours. The reaction is often carried out neat (without a solvent). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the intermediate product, diethyl 2-((4-cyanophenyl)amino)methylene)malonate, often solidifies upon standing. This intermediate can be purified by recrystallization from a suitable solvent like ethanol.
-
Cyclization: The dried intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). The mixture is then heated to a high temperature, typically around 250 °C, for a short period (15-30 minutes). This high temperature induces a thermal cyclization to form the quinoline ring. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane or petroleum ether to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent to remove the Dowtherm A, and then dried. The crude 4-hydroxyquinoline-6-carbonitrile can be further purified by recrystallization.
Stage 2: Synthesis of this compound
This stage involves the conversion of the 4-hydroxyl group of the quinoline to a bromine atom using a suitable brominating agent, such as phosphorus tribromide (PBr₃).
Reaction Scheme:
Detailed Protocol:
-
A mixture of 4-hydroxyquinoline-6-carbonitrile and an excess of phosphorus tribromide (PBr₃) is heated. The reaction can be carried out neat or in a high-boiling point aprotic solvent.
-
The reaction mixture is heated to a temperature typically in the range of 100-150 °C for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, the mixture is cooled to room temperature and cautiously poured onto crushed ice or into a cold, dilute solution of a base (e.g., sodium bicarbonate or sodium hydroxide) to neutralize the excess PBr₃ and hydrobromic acid formed during the reaction.
-
The resulting precipitate, which is the crude this compound, is collected by filtration.
-
The crude product is washed with water and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Alternative Synthesis Pathway: Chlorination Followed by Halogen Exchange
An alternative route to this compound involves the chlorination of 4-hydroxyquinoline-6-carbonitrile to 4-chloroquinoline-6-carbonitrile, followed by a halogen exchange reaction.
An In-depth Technical Guide to 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromoquinoline-6-carbonitrile. This molecule is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of more complex molecular architectures.
Core Chemical and Physical Properties
This compound is a solid organic compound featuring a quinoline scaffold substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. These functional groups provide distinct sites for further chemical modification.
Table 1: General Chemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-6-cyanoquinoline | [1] |
| CAS Number | 642477-82-5 | [1] |
| Molecular Formula | C₁₀H₅BrN₂ | [1] |
| Molecular Weight | 233.06 g/mol | [1] |
| SMILES | N#Cc1ccc2nccc(Br)c2c1 | |
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available. For reference, the related compound Methyl 4-bromoquinoline-6-carboxylate has a melting point of 145-150 °C. | |
| Boiling Point | Data not available |
| Solubility | Data for the exact isomer is limited. The related 4-Bromoquinoline-7-carbonitrile shows high solubility in DMSO (~200 mg/mL) and DMF (~150 mg/mL), moderate solubility in dichloromethane (~45 mg/mL) and chloroform (~40 mg/mL), and limited solubility in aromatic solvents like toluene. | |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes for quinoline derivatives. A common and effective strategy is the Gould-Jacobs reaction, followed by functional group manipulations.[2][3][4]
Protocol 1: Synthesis via Gould-Jacobs Reaction
This multi-step synthesis begins with the construction of the quinoline core from an appropriately substituted aniline.
Step 1: Condensation of 4-aminobenzonitrile with Diethyl Ethoxymethylenemalonate (DEEM)
-
Combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask.
-
Heat the mixture at 120-130 °C for 2 hours, during which ethanol is evolved.
-
Cool the mixture to afford the crude intermediate, diethyl 2-(((4-cyanophenyl)amino)methylene)malonate, which can be used directly in the next step.
Step 2: Thermal Cyclization to form 4-hydroxyquinoline-6-carbonitrile
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.
-
Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to induce thermal cyclization.[5]
-
Cool the reaction mixture to room temperature, allowing the product, 4-hydroxyquinoline-6-carbonitrile, to precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane.[6]
Step 3: Bromination to this compound
-
Suspend the 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Add a brominating agent, such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) (1.1 eq), dropwise at room temperature.[7]
-
Stir the reaction mixture for 1-2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Synthetic pathway for this compound via the Gould-Jacobs reaction.
Structural Characterization and Analytical Protocols
The identity and purity of this compound are confirmed using standard analytical techniques.
Protocol 2: NMR Spectroscopy
-
Sample Preparation : Dissolve 10-20 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The expected spectrum would show signals in the aromatic region (typically 7.5-9.0 ppm), with characteristic coupling patterns for the quinoline ring protons.
-
¹³C NMR Spectroscopy : Acquire a proton-decoupled carbon NMR spectrum. Expected signals would include those for the aromatic carbons, the quaternary carbon attached to the bromine, and the nitrile carbon (typically 115-120 ppm).[9]
Protocol 3: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis : Use Electrospray Ionization (ESI) mass spectrometry. The resulting spectrum should show a prominent molecular ion peak [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+) is expected.
Caption: Workflow for the structural validation of this compound.
Chemical Reactivity and Stability
The bifunctional nature of this compound makes it a versatile synthetic intermediate.
-
Reactivity at the Bromine Atom : The C4-bromo substituent is susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups at this position.[10]
-
Reactivity of the Nitrile Group : The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted to a tetrazole ring, providing access to a wide range of derivatives.[11]
-
Stability : Aromatic nitriles can be sensitive to acidic conditions. It is anticipated that under strong acidic conditions and heat, the nitrile group of this compound could undergo hydrolysis to the corresponding carboxamide and subsequently to 4-bromoquinoline-6-carboxylic acid.
Protocol 4: Forced Degradation Study (Acid Hydrolysis)
This protocol assesses the stability of the compound under acidic stress.[12][13][14]
-
Preparation : Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Condition : Dilute the stock solution with an equal volume of 1N HCl to achieve a final concentration of ~0.5 mg/mL.
-
Incubation : Heat the solution at a controlled temperature (e.g., 60 °C) and take aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Analysis : Quench the reaction by neutralizing the aliquots. Analyze the samples by a validated stability-indicating method, such as HPLC, to monitor the decrease of the parent compound and the formation of degradation products.
Potential Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[15][16][17][18] Bromo- and cyano-substituted quinolines, in particular, have drawn significant attention for their potential as anticancer agents.[19][20]
-
Anticancer Activity : Various substituted quinoline derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[19] The biological activity is often attributed to mechanisms such as the induction of apoptosis.[19]
-
Scaffold for Drug Development : Due to its dual reactive sites, this compound serves as an excellent starting point for the combinatorial synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.[11] The bromo and cyano functionalities are key pharmacophoric elements found in many bioactive molecules.[20]
Caption: Logical workflow for the use of this compound in drug discovery.
References
- 1. americanelements.com [americanelements.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. ijrpp.com [ijrpp.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamscience.com [benthamscience.com]
- 18. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromoquinoline-6-carbonitrile is a halogenated quinoline derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring a quinoline core substituted with a bromine atom and a nitrile group, presents a versatile scaffold for the synthesis of novel bioactive molecules. The quinoline moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The presence of the bromo and cyano functional groups offers strategic points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, potential suppliers, and an exploration of its anticipated biological activities based on related compounds.
Chemical Properties and CAS Number
This compound is identified by the Chemical Abstracts Service (CAS) number 642477-82-5 . Its molecular formula is C₁₀H₅BrN₂, and it has a molecular weight of 233.07 g/mol . The structure consists of a quinoline ring system with a bromine atom at the 6-position and a nitrile group at the 4-position.
| Property | Value |
| CAS Number | 642477-82-5 |
| Molecular Formula | C₁₀H₅BrN₂ |
| Molecular Weight | 233.07 g/mol |
| Synonyms | 4-Bromo-6-cyanoquinoline |
Suppliers
A number of chemical suppliers offer this compound for research and development purposes. The availability, purity, and quantity may vary among suppliers.
| Supplier | Website |
| American Elements | --INVALID-LINK-- |
| Aaron Chemicals LLC | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
Synthesis
One potential strategy involves the construction of the quinoline ring system followed by functional group interconversion. For instance, a suitable starting material could be a substituted aniline that undergoes a cyclization reaction, such as the Combes or Doebner-von Miller reaction, to form the quinoline core. Subsequent bromination and cyanation steps would then be employed to introduce the desired functional groups at the appropriate positions.
A general workflow for the synthesis could be conceptualized as follows:
Caption: A hypothetical synthetic pathway for this compound.
A key transformation in such a synthesis would be the introduction of the nitrile group. The Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with copper(I) cyanide, is a classic and effective method for this purpose.
Reactivity
The reactivity of this compound is dictated by its functional groups and the electron distribution within the quinoline ring.
-
Bromine Atom: The bromine atom at the 6-position is susceptible to various nucleophilic substitution and cross-coupling reactions. It can serve as a handle for introducing a wide range of substituents, making it a valuable tool for generating a library of derivatives for structure-activity relationship (SAR) studies.
-
Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other nitrogen-containing heterocycles. This allows for further diversification of the molecular scaffold.
-
Quinoline Ring: The quinoline ring itself can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be influenced by the existing bromo and cyano groups.
Potential Biological Activity
While specific biological data for this compound is limited, the known activities of structurally related compounds suggest significant potential in oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of bromo- and cyano-substituted quinoline derivatives. The quinoline scaffold is a known core for potent inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[1] The introduction of bromine and cyano groups can enhance the cytotoxic effects of the quinoline core.[2] Potential mechanisms of action for compounds derived from this scaffold include the inhibition of topoisomerase I and cyclin-dependent kinases (CDK8/19), which are crucial for DNA replication and gene transcription in cancer cells.[1]
References
Synthesis of 4-Bromoquinoline-6-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-bromoquinoline-6-carbonitrile, a key intermediate in pharmaceutical research and development. This document outlines a robust three-step synthetic strategy, commencing with the construction of the quinoline core, followed by sequential halogenation. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and optimization in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a three-step sequence starting from readily available commercial reagents. The chosen pathway prioritizes reaction efficiency and control over regioselectivity. The overall strategy is as follows:
-
Step 1: Gould-Jacobs Reaction - Synthesis of the core heterocyclic structure, 4-hydroxyquinoline-6-carbonitrile, from 4-aminobenzonitrile and diethyl ethoxymethylenemalonate.
-
Step 2: Chlorination - Conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent to yield 4-chloroquinoline-6-carbonitrile.
-
Step 3: Halogen Exchange - Substitution of the 4-chloro group with a bromo group to afford the final product, this compound.
Experimental Protocols and Data
The following sections provide detailed methodologies for each synthetic step, accompanied by tables summarizing the key quantitative data.
Step 1: Synthesis of 4-Hydroxyquinoline-6-carbonitrile
This initial step utilizes the Gould-Jacobs reaction, a well-established method for constructing 4-hydroxyquinoline scaffolds.[1][2][3] The reaction proceeds via an initial condensation of 4-aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.
Experimental Protocol:
-
Condensation: In a round-bottom flask, combine 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours. The ethanol byproduct can be removed by distillation. The resulting crude diethyl (4-cyanoanilino)methylenemalonate can be used directly in the next step or purified by recrystallization from ethanol.
-
Cyclization: Add the crude intermediate from the previous step to a high-boiling solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the mixture to reflux (typically around 250°C) with vigorous stirring for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate from the solution. Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation. Collect the solid by vacuum filtration, wash with the non-polar solvent, and dry to afford 4-hydroxyquinoline-6-carbonitrile.
| Parameter | Value |
| Starting Materials | 4-Aminobenzonitrile, Diethyl ethoxymethylenemalonate |
| Key Reagents | Diphenyl ether (solvent) |
| Reaction Temperature | Condensation: 120-130°C; Cyclization: ~250°C |
| Reaction Time | Condensation: 2 hours; Cyclization: 30-60 minutes |
| Typical Yield | 75-85% |
Step 2: Synthesis of 4-Chloroquinoline-6-carbonitrile
The conversion of the 4-hydroxy group to a chloro group is a standard transformation in quinoline chemistry, typically achieved using phosphorus oxychloride (POCl₃).[1][4]
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend 4-hydroxyquinoline-6-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 10-15 volumes). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Chlorination: Heat the mixture to reflux (around 110°C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or potassium carbonate until a precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloroquinoline-6-carbonitrile.
| Parameter | Value |
| Starting Material | 4-Hydroxyquinoline-6-carbonitrile |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Catalyst (optional) | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | ~110°C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Step 3: Synthesis of this compound
The final step involves a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction, to replace the 4-chloro substituent with a bromo group.[5][6] This transformation can be facilitated by various reagents, with hydrobromic acid being a common choice.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-chloroquinoline-6-carbonitrile (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Halogen Exchange: Add an excess of a bromide source, such as sodium bromide (NaBr, 3-5 eq), and a catalytic amount of a copper(I) salt, like copper(I) iodide (CuI, 0.1 eq).
-
Reaction Conditions: Heat the mixture to 120-140°C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | 4-Chloroquinoline-6-carbonitrile |
| Brominating System | Sodium Bromide (NaBr) / Copper(I) Iodide (CuI) |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Reaction Temperature | 120-140°C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-75% |
Conclusion
The synthesis of this compound can be reliably achieved through the three-step sequence outlined in this guide. The initial Gould-Jacobs reaction provides a versatile entry to the quinoline core, followed by robust and well-documented halogenation procedures. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for pharmaceutical and other applications. Careful optimization of reaction conditions, particularly in the final halogen exchange step, may lead to further improvements in overall yield and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
4-Bromoquinoline-6-carbonitrile retrosynthetic analysis
An In-depth Technical Guide to the Retrosynthetic Analysis of 4-Bromoquinoline-6-carbonitrile
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of complex bioactive molecules and functional materials. This technical guide provides a comprehensive retrosynthetic analysis of this compound, detailing logical bond disconnections and identifying plausible synthetic precursors. A primary forward synthesis route, based on the Gould-Jacobs reaction, is presented with detailed experimental protocols and tabulated data. An alternative pathway involving a late-stage Sandmeyer reaction is also discussed, offering flexibility in synthetic design. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections.
Primary Disconnection Strategy
The primary strategy for the retrosynthesis of this compound involves two key disconnections:
-
C4-Br Bond Disconnection (Functional Group Interconversion - FGI): The bromine atom at the 4-position is a reactive site. It can be retrosynthetically disconnected to a more stable and accessible precursor, the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone). This transformation is a common strategy in quinoline chemistry, as the hydroxyl group can be readily converted to a halogen.
-
Quinoline Ring Disconnection (Gould-Jacobs Reaction): The 4-hydroxyquinoline core can be disconnected using the principles of the Gould-Jacobs reaction. This powerful ring-forming reaction constructs the quinoline scaffold from an appropriately substituted aniline and a three-carbon electrophile, such as diethyl ethoxymethylenemalonate (EMME).
This analysis leads to simple, commercially available starting materials: 4-aminobenzonitrile and diethyl ethoxymethylenemalonate.
Caption: Primary retrosynthetic analysis of this compound.
Alternative Disconnection Strategy
An alternative approach involves introducing the nitrile group at a later stage of the synthesis via a Sandmeyer reaction.[1][2] This strategy begins with a different aniline derivative and proceeds through nitro and amino intermediates.
-
C6-CN Bond Disconnection (Sandmeyer Reaction): The cyano group is traced back to a diazonium salt, which in turn comes from a primary amine (6-amino-4-bromoquinoline).
-
C6-NH2 Disconnection (FGI - Reduction): The 6-amino group is derived from the reduction of a 6-nitro group.
-
C4-Br Bond Disconnection (FGI - Halogenation): As in the primary route, the 4-bromo group is disconnected to a 4-hydroxyquinoline precursor.
-
Quinoline Ring Disconnection (Gould-Jacobs): The resulting 4-hydroxy-6-nitroquinoline is disconnected to 4-nitroaniline and EMME.
Caption: Alternative retrosynthetic pathway via a Sandmeyer reaction.
Forward Synthesis: A Technical Guide
The following section details the forward synthesis of this compound based on the primary retrosynthetic pathway. This route is often preferred due to the high efficiency and reliability of the Gould-Jacobs reaction for constructing the quinoline core.
Caption: Workflow for the forward synthesis of this compound.
Step 1: Synthesis of 4-Hydroxyquinoline-6-carbonitrile
This step utilizes the Gould-Jacobs reaction, which involves the initial condensation of 4-aminobenzonitrile with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization in a high-boiling solvent like diphenyl ether. A similar procedure is described for the synthesis of 6-bromoquinolin-4-ol.[3]
Experimental Protocol:
-
A mixture of 4-aminobenzonitrile (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) is heated at 120-130 °C for 2 hours.
-
The resulting intermediate, diethyl 2-(((4-cyanophenyl)amino)methylene)malonate, is obtained after cooling and can be used directly or purified.
-
The intermediate is added portion-wise to preheated diphenyl ether (10-15 mL per gram of intermediate) at 240-250 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes, during which ethanol is distilled off.
-
After cooling to below 100 °C, the mixture is diluted with hexane or petroleum ether to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with hexane, and dried to afford 4-hydroxyquinoline-6-carbonitrile.
| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Aminobenzonitrile | 1.0 | None (Neat) | 120-130 | 2 | >95 (Intermediate) |
| Diethyl ethoxymethylenemalonate | 1.05 | None (Neat) | 120-130 | 2 | >95 (Intermediate) |
| Intermediate | 1.0 | Diphenyl Ether | 240-250 | 0.5-1 | 75-85 (Final) |
Step 2: Synthesis of 4-Chloroquinoline-6-carbonitrile
The hydroxyl group of the 4-quinolone is converted to the more reactive chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). This reaction is analogous to the conversion of 6-bromoquinolin-4(1H)-one to 6-bromo-4-chloroquinoline.[4]
Experimental Protocol:
-
To a flask containing 4-hydroxyquinoline-6-carbonitrile (1.0 eq), add phosphorus oxychloride (5-10 eq) dropwise at 0 °C.
-
A catalytic amount of DMF (0.1 eq) can be added to facilitate the reaction.
-
The reaction mixture is slowly heated to reflux (approx. 110 °C) and maintained for 2-4 hours, monitoring by TLC.
-
After completion, the mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is neutralized with a base (e.g., concentrated ammonia solution or solid sodium bicarbonate) to precipitate the product.
-
The solid is filtered, washed with water, and dried to yield 4-chloroquinoline-6-carbonitrile.
| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Hydroxyquinoline-6-carbonitrile | 1.0 | POCl₃ | 110 | 2-4 | 85-95 |
| Phosphorus Oxychloride (POCl₃) | 5-10 | N/A | 110 | 2-4 | 85-95 |
| Dimethylformamide (DMF) | ~0.1 | N/A | 110 | 2-4 | 85-95 |
Step 3: Synthesis of this compound
The final step is a halogen exchange reaction (Finkelstein-type) or direct bromination. While various methods exist, treating the 4-chloro derivative with a bromide source like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) is effective.
Experimental Protocol:
-
4-Chloroquinoline-6-carbonitrile (1.0 eq) is dissolved in a suitable high-boiling solvent such as acetonitrile or propionitrile.
-
Phosphorus tribromide (PBr₃) (1.5-2.0 eq) is added dropwise at room temperature.
-
The mixture is heated to reflux (80-100 °C) for 4-8 hours until TLC indicates the complete consumption of the starting material.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is carefully quenched with ice water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography to give the final product, this compound.
| Reactant/Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 4-Chloroquinoline-6-carbonitrile | 1.0 | Acetonitrile | 82 | 4-8 | 70-80 |
| Phosphorus Tribromide (PBr₃) | 1.5-2.0 | Acetonitrile | 82 | 4-8 | 70-80 |
Conclusion
The retrosynthetic analysis of this compound reveals two robust and logical synthetic pathways. The primary route, which builds the functionalized quinoline core via a Gould-Jacobs reaction followed by halogenation, offers an efficient and scalable method starting from simple precursors. The alternative route, employing a late-stage Sandmeyer reaction, provides strategic flexibility. The detailed forward synthesis and experimental protocols provided in this guide serve as a comprehensive resource for researchers engaged in the synthesis of complex quinoline derivatives for applications in drug discovery and materials science.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Physical and chemical properties of 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of 4-Bromoquinoline-6-carbonitrile. The information presented herein is a compilation of available data and expert analysis, intended to support research and development activities in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₁₀H₅BrN₂.[1] Its structure features a quinoline core substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. This substitution pattern imparts unique electronic properties that are of interest for further chemical modifications and biological applications.
| Identifier | Value | Reference |
| Molecular Formula | C₁₀H₅BrN₂ | [1] |
| Molecular Weight | 233.06 g/mol | [1] |
| CAS Number | 642477-82-5 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Bromo-6-cyanoquinoline | [1] |
Physical Properties
| Property | Estimated Value (based on 4-Bromoquinoline-7-carbonitrile) | Reference |
| Melting Point | 148-150 °C | [2] |
| Boiling Point | 379.7 ± 22.0 °C (Predicted) | [2] |
| Density | 1.66 ± 0.1 g/cm³ (Predicted) | [2] |
Solubility:
While specific solubility data for this compound is not available, the solubility of 4-Bromoquinoline-7-carbonitrile suggests that it is likely soluble in polar aprotic solvents.
| Solvent | Estimated Solubility of 4-Bromoquinoline-7-carbonitrile |
| Dimethyl sulfoxide (DMSO) | ~200 mg/mL |
| Dimethylformamide (DMF) | ~150 mg/mL |
| Dichloromethane | ~45 mg/mL |
| Chloroform | ~40 mg/mL |
| Acetonitrile | ~20 mg/mL |
| Benzene | ~15 mg/mL |
| Toluene | ~10 mg/mL |
Spectral Data (Predicted)
Although experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of related compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show signals in the aromatic region (7.5-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and nitrile substituents.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the nitrile group (C-6) and the carbon atom attached to the bromine atom (C-4) are expected to be significantly deshielded. The nitrile carbon itself will appear in the characteristic region for cyano groups (around 115-120 ppm).
Infrared (IR) Spectroscopy (Predicted):
| Wavenumber (cm⁻¹) | Assignment |
| ~2230 | C≡N (nitrile) stretch |
| 1610-1450 | C=C and C=N aromatic ring stretches |
| 850-550 | C-Br stretch |
Mass Spectrometry (Predicted):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232 and a characteristic M+2 peak of similar intensity at m/z 234, which is indicative of the presence of a bromine atom.[3] Fragmentation may involve the loss of the bromine atom and the cyano group.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the presence of the quinoline ring, the bromine substituent, and the nitrile group. The bromine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes it a valuable intermediate for the synthesis of more complex molecules.
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. It can also be reduced to an amine or converted to other functional groups, further expanding the synthetic utility of this compound.
The stability of the quinoline ring system is generally high, but the compound should be stored in a cool, dry place, away from strong oxidizing agents.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of related quinoline derivatives.
Proposed Synthesis of this compound:
A potential synthetic pathway could start from 4-amino-3-bromobenzonitrile. This starting material could undergo a Combes quinoline synthesis with a suitable 1,3-dicarbonyl compound to construct the quinoline ring system. Subsequent functional group manipulations would lead to the final product.
Alternatively, a route starting from a pre-formed quinoline core could be employed. For example, starting with 6-aminoquinoline, a Sandmeyer reaction could be used to introduce the cyano group, followed by a bromination reaction to install the bromine at the 4-position. The synthesis of a related compound, 4-bromoquinoline-6-carboxylic acid, involves the use of 4-chloro-6-quinolinecarbonitrile as an intermediate, suggesting another possible synthetic avenue.[4]
General Protocol for NMR Sample Preparation:
-
Weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer for analysis.
General Protocol for IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
Potential Applications in Drug Development
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[5] The introduction of bromine and cyano substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold.
While there is no specific biological data for this compound, studies on structurally related bromo- and cyano-substituted quinolines suggest potential applications in oncology.[5][6] These compounds have been shown to exhibit antiproliferative activity against various cancer cell lines.[7] The bromine atom can enhance lipophilicity and binding interactions, while the nitrile group can participate in hydrogen bonding with biological targets.
Potential Signaling Pathway Involvement:
Based on the known mechanisms of action of other quinoline-based anticancer agents, this compound derivatives could potentially target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These may include pathways regulated by protein kinases, topoisomerases, or other enzymes crucial for cancer progression.
Below is a conceptual workflow for the initial biological evaluation of this compound derivatives.
Caption: A conceptual workflow for the preclinical evaluation of this compound derivatives.
Conclusion
This compound is a synthetically versatile compound with significant potential for applications in drug discovery and materials science. While experimental data on its physical and biological properties are currently limited, this guide provides a comprehensive overview based on available information for structurally related compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this promising molecule.
References
- 1. americanelements.com [americanelements.com]
- 2. Buy 4-Bromoquinoline-7-carbonitrile | 1242063-18-8 [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. guidechem.com [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data and experimental protocols relevant to 4-Bromoquinoline-6-carbonitrile. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also includes information on structurally similar compounds to infer its likely solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 642477-82-5 | [1] |
| Molecular Formula | C₁₀H₅BrN₂ | [1] |
| Molecular Weight | 233.07 g/mol | N/A |
| Appearance | Solid (form not specified) | [2] |
| Melting Point | 145-150 °C | [2] |
Solubility Profile
Table 1: Estimated Solubility of 4-Bromoquinoline-7-carbonitrile [3]
| Solvent | Type | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~200 |
| Dimethylformamide (DMF) | Polar Aprotic | ~150 |
| Dichloromethane (DCM) | Chlorinated | ~45 |
| Chloroform | Chlorinated | ~40 |
| Acetonitrile | Polar Aprotic | ~20 |
| Benzene | Aromatic | ~15 |
| Toluene | Aromatic | ~10 |
It is anticipated that this compound will exhibit a similar solubility pattern, with the highest solubility in polar aprotic solvents like DMSO and DMF. Experimental verification is essential to confirm these predictions.
Experimental Protocols for Solubility Determination
To obtain precise and reproducible solubility data for this compound, a standardized experimental protocol is crucial. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4]
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, buffers, organic solvents)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Calibrated analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial to ensure that saturation is achieved.[5]
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.[5]
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the sample for a sufficient period (typically 24-72 hours) to reach equilibrium.[4][6] The concentration of the solution should be measured at different time points until it does not deviate significantly.[6]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. For a more complete separation of the solid and liquid phases, centrifuge the sample at a high speed.[4][5]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter.[4][5] The filtered sample should be diluted immediately with a suitable solvent to prevent precipitation.[6]
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.[5] A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.[5]
-
Calculation: The equilibrium solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a compound like this compound, a critical step in early-stage drug discovery and development.
Caption: General workflow for solubility assessment.
Signaling Pathways
There is no specific information in the reviewed literature detailing the involvement of this compound in any particular signaling pathways. However, the quinoline scaffold is a common feature in molecules with a wide range of biological activities, including the inhibition of signaling pathways such as the PI3K/Akt/mTOR pathway.[7][8] Further research is required to determine if this compound has any specific biological targets or effects on cellular signaling.
The diagram below represents a simplified overview of an experimental workflow to investigate the potential biological activity of a novel quinoline compound.
Caption: Experimental workflow for biological activity screening.
References
- 1. americanelements.com [americanelements.com]
- 2. Methyl 4-bromoquinoline-6-carboxylate 95 219763-85-6 [sigmaaldrich.com]
- 3. Buy 4-Bromoquinoline-7-carbonitrile | 1242063-18-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. who.int [who.int]
- 7. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Quinoline Carbonitriles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of a carbonitrile (-C≡N) group to this versatile nucleus gives rise to quinoline carbonitriles, a class of compounds demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the significant anticancer, antimicrobial, and enzyme-inhibiting properties of these molecules, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and development efforts.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Quinoline carbonitriles have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including those of the breast, colon, lung, and kidney.[4][5] Their mechanisms of action are diverse, primarily revolving around the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7]
Inhibition of Protein Kinases
A primary mechanism through which quinoline carbonitriles exert their anticancer effects is the inhibition of protein kinases, which are pivotal in cancer cell signaling.[4] Notably, derivatives of this class have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAFV600E, all of which are well-established oncogenic drivers.[4] For instance, certain 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles have demonstrated superior efficacy to the standard drug doxorubicin against four human cancer cell lines.[4]
Another significant target is the PI3K/AkT/mTOR pathway, a critical regulator of cell growth and survival that is often deregulated in cancer.[2][8] Several quinoline derivatives have been developed as inhibitors of this pathway, with some molecules showing potent, dual inhibition of PI3K and mTOR.[8] The Ras/Raf/MEK cascade, another crucial signaling pathway in oncology, has also been successfully targeted by quinoline derivatives.[7][8]
Furthermore, 4-anilino-3-quinolinecarbonitriles have been identified as an emerging class of kinase inhibitors, with the 3-quinolinecarbonitrile template being utilized to develop irreversible inhibitors of EGFR, such as EKB-569, which is currently in clinical trials.[9] Variations in substituents on the 4-anilino group can shift the kinase specificity to other targets like Src and MEK.[9]
Other Anticancer Mechanisms
Beyond kinase inhibition, quinoline-2-carbonitrile-based hydroxamic acids have been designed as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs).[10] These compounds have shown potent cytotoxicity against various human cancer cell lines, induce cell cycle arrest in the G2/M phase, and trigger caspase-induced apoptosis.[10] Some quinoline derivatives also exhibit topoisomerase II inhibitory activity, albeit sometimes moderate to weak.[4]
The following table summarizes the in vitro anticancer activity of selected quinoline carbonitrile derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound I) | Breast (MCF-7), Lung (A-549) | IC50 (EGFR) | 71 nM | [4] |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound I) | Breast (MCF-7), Lung (A-549) | IC50 (HER-2) | 31 nM | [4] |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound II) | Four human cancer cell lines | GI50 | 1.20 µM | [4] |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound II) | Not specified | IC50 (EGFR) | 105 ± 10 nM | [4] |
| 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles (Compound II) | Not specified | IC50 (BRAFV600E) | 140 ± 12 nM | [4] |
| Quinoline-based compounds (Compound III) | Four human cancer cell lines | GI50 | 3.30 µM | [4] |
| Quinoline-based compounds (Compound III) | Not specified | IC50 (EGFR) | 1.30 ± 0.12 µM | [4] |
| Quinoline-based compounds (Compound III) | Not specified | IC50 (BRAFV600E) | 3.80 ± 0.15 µM | [4] |
| 2-amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylates (Compound IV) | Lung (A-549) | IC50 | 35 µM | [4] |
| 2-amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylates (Compound IV) | Not specified | IC50 (Topoisomerase II) | 45.19 µM | [4] |
| Quinoline-2-carbonitrile-based hydroxamic acids (Compound 12a) | Panel of human cancer cell lines | Average IC50 | 0.6 nM | [10] |
| Quinoline-2-carbonitrile-based hydroxamic acids (Compound 12d) | Panel of human cancer cell lines | Average IC50 | 0.7 nM | [10] |
| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles (Quinoline 45) | Not specified | IC50 (EGFR) | 5 nM | [7][8] |
| 3,6-disubstituted quinoline (Quinoline 26) | Not specified | IC50 (c-Met kinase) | 9.3 nM | [8] |
| 3,6-disubstituted quinoline (Quinoline 26) | MKN45 cancer cell line | IC50 | 0.093 µM | [8] |
| 4-aniline quinoline with phenylsulfonylurea (Quinoline 38) | Not specified | IC50 (PI3K) | 0.72 µM | [8] |
| 4-aniline quinoline with phenylsulfonylurea (Quinoline 38) | Not specified | IC50 (mTOR) | 2.62 µM | [8] |
| Quinoline derivative (Compound 39) | Not specified | IC50 (mTOR) | 1.4 µM | [8] |
| Quinoline derivative (Compound 39) | Not specified | IC50 (PI3Kα) | 0.9 µM | [8] |
| Thieno[3,2-c]quinoline derivative (Compound 41) | Not specified | IC50 (PI3K) | 1 µM | [8] |
| Thieno[3,2-c]quinoline derivative (Compound 41) | K562 cancer cell line | IC50 | 0.15 µM | [8] |
| Thieno[3,2-c]quinoline derivative (Compound 41) | DU145 cancer cell line | IC50 | 2.5 µM | [8] |
| 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide (Compound 80) | MCF-7 breast cancer cell line | IC50 | 5.069 µM | [1] |
| 6-(5-amino-4-cyanothiophen-3-yl)-4-((3-bromophenyl)amino)quinoline-3-carboxamide (Compound 80) | Not specified | EGFR IC50 | 1.73 µM | [1] |
Antimicrobial Activity: Combating Bacterial Pathogens
Quinoline-3-carbonitrile derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[11][12] These compounds are often synthesized through one-pot multicomponent reactions.[11] Studies have shown that these derivatives can exhibit moderate to good antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.13 to 100 µM.[12]
The proposed mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a target enzyme for the broader quinoline class of antibiotics.[11] Molecular docking studies have supported the interaction of active compounds with this enzyme.[11] Importantly, several synthesized quinoline-3-carbonitrile derivatives have been shown to obey Lipinski's Rule of Five, suggesting good drug-like properties, and have exhibited no significant off-target toxicity in preliminary studies.[11]
The following table summarizes the antimicrobial activity of selected quinoline carbonitrile derivatives.
| Compound/Derivative Class | Bacterial Strain(s) | Activity Metric | Value | Reference(s) |
| Quinolone-3-carbonitrile derivatives | Various strains | MIC | 3.13 - 100 µM | [12] |
| Quinoline derivative 11 | S. aureus | MIC | 6.25 µg/ml | [12] |
Enzyme Inhibition: Targeting a Spectrum of Biological Processes
Beyond their roles in cancer and infectious diseases, quinoline carbonitriles have been investigated as inhibitors of other crucial enzymes.
α-Amylase and α-Glucosidase Inhibition
A series of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives have been synthesized and evaluated as potential antidiabetic agents through the inhibition of carbohydrate-digesting enzymes.[13] Several of these compounds showed excellent inhibition against α-amylase and α-glucosidase, with IC50 values in the low micromolar range, surpassing the standard drug acarbose in some cases.[13] Kinetic studies have confirmed a competitive mode of inhibition for these compounds.[13]
The following table summarizes the enzyme inhibitory activity of selected quinoline carbonitrile derivatives against α-amylase and α-glucosidase.
| Compound Number(s) | Enzyme | IC50 Range | Standard (Acarbose) IC50 | Reference(s) |
| 2-5, 12, 13, 19, 32-34 | α-Amylase | 3.42–15.14 µM | 14.35 µM | [13] |
| 2-5, 12, 13, 19, 32-34 | α-Glucosidase | 0.65–9.23 µM | Not specified for direct comparison | [13] |
Other Enzyme Targets
Quinoline-based compounds have also been shown to inhibit a diverse range of enzymes that act on DNA, including DNA methyltransferases (DNMTs), base excision repair glycosylases, and DNA/RNA polymerases.[14][15] The mechanism of inhibition for some of these compounds involves intercalation into the enzyme-bound DNA.[14][15] Additionally, quinoline-based 3,5-dihydroxyheptenoic acid derivatives have been synthesized and evaluated as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[16]
Signaling Pathways and Experimental Workflows
The biological activities of quinoline carbonitriles are intrinsically linked to their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds and a general workflow for their biological evaluation.
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of quinoline carbonitriles, detailed experimental protocols are essential. The following are methodologies for key experiments frequently cited in the literature.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A-549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Test compounds (quinoline carbonitriles) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Positive control (standard antibiotic, e.g., ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth with inoculum and solvent)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL and a final inoculum density of 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as detected by the naked eye.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-100 µL from the wells showing no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.
Conclusion
Quinoline carbonitriles represent a promising and versatile class of compounds with significant potential in drug discovery and development. Their demonstrated efficacy against a range of cancer cell lines, bacterial pathogens, and key metabolic enzymes underscores the value of this chemical scaffold. The ability to modulate their activity against specific targets through synthetic modifications offers a powerful tool for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, facilitating the continued exploration and optimization of quinoline carbonitriles as lead compounds for a new generation of medicines. Further in vivo studies and toxicological profiling will be critical next steps in translating the in vitro promise of these compounds into clinical applications.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Profile of 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromoquinoline-6-carbonitrile (CAS 642477-82-5), a key intermediate in medicinal chemistry and materials science. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of analogous compounds. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for the spectroscopic analysis of novel quinoline derivatives. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.
Introduction
This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 4-position and a nitrile group at the 6-position. Its molecular formula is C₁₀H₅BrN₂ and it has a molecular weight of 233.06 g/mol .[1] The unique arrangement of its functional groups makes it a valuable building block in the synthesis of various biologically active molecules and functional materials. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.9 - 9.1 | d | ~4.5 | H-2 |
| ~7.5 - 7.7 | d | ~4.5 | H-3 |
| ~8.3 - 8.5 | d | ~1.5 | H-5 |
| ~7.8 - 8.0 | dd | ~8.7, ~1.5 | H-7 |
| ~8.2 - 8.4 | d | ~8.7 | H-8 |
Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual chemical shifts and coupling constants may vary.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 153 | C-2 |
| ~122 - 125 | C-3 |
| ~140 - 143 | C-4 (C-Br) |
| ~148 - 150 | C-4a |
| ~128 - 130 | C-5 |
| ~110 - 112 | C-6 (C-CN) |
| ~118 - 120 | C-N |
| ~135 - 138 | C-7 |
| ~130 - 133 | C-8 |
| ~125 - 128 | C-8a |
Note: These are estimated chemical shifts. The presence of the bromine and nitrile substituents will influence the precise values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~2230 - 2210 | C≡N (Nitrile) stretching |
| ~1600 - 1450 | C=C and C=N stretching (quinoline ring) |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~800 - 600 | C-Br stretching |
Note: The characteristic nitrile stretch is a key diagnostic peak for this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| ~232 | [M]⁺ (with ⁷⁹Br) |
| ~234 | [M+2]⁺ (with ⁸¹Br) |
| ~153 | [M - Br]⁺ |
| ~126 | [M - Br - HCN]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key indicator for the presence of a single bromine atom.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 or 500 MHz NMR spectrometer.
-
Acquire the data with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Process the data with an exponential window function and Fourier transform.
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same spectrometer with a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 200-220 ppm.
-
A larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Place the sample in the IR spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds. For non-volatile solids, electrospray ionization (ESI) can be used.
-
Ionization: Use Electron Ionization (EI) for GC-MS, which involves bombarding the sample with high-energy electrons to form a molecular ion and fragment ions.
-
Mass Analysis and Detection: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion to generate the mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. While experimental data is limited, the provided predictions and detailed protocols offer a robust framework for researchers to characterize this important chemical entity. The combined application of NMR, IR, and MS, as outlined in the workflow, is essential for unambiguous structure elucidation and purity assessment, ensuring the quality and reliability of this compound in further scientific applications.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction using 4-Bromoquinoline-6-carbonitrile as a key building block. This versatile reaction enables the synthesis of a diverse range of 4-aryl-quinoline-6-carbonitrile derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of aryl substituents at the 4-position via the Suzuki-Miyaura coupling reaction is a powerful strategy for the generation of novel molecular entities. The carbon-carbon bond formation facilitated by this palladium-catalyzed reaction allows for the systematic exploration of the chemical space around the quinoline core, which is crucial for optimizing biological activity and pharmacokinetic properties. The nitrile group at the 6-position offers a handle for further synthetic transformations, enhancing the molecular diversity achievable from this starting material.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki coupling of a structurally related substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, with various arylboronic acids.[1] These values provide an estimate of the expected yields for the Suzuki coupling of this compound under optimized conditions.
| Entry | Arylboronic Acid | Product | Typical Yield (%)[1] |
| 1 | Phenylboronic acid | 4-Phenylquinoline-6-carbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)quinoline-6-carbonitrile | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-(3-Fluorophenyl)quinoline-6-carbonitrile | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)quinoline-6-carbonitrile | 75-85 |
| 5 | Thiophen-2-ylboronic acid | 4-(Thiophen-2-yl)quinoline-6-carbonitrile | 70-80 |
Experimental Protocols
This section details a generalized protocol for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equivalents)[1]
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)[1]
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), [Pd(dppf)Cl₂] (0.03 eq.), and sodium carbonate (2.0 eq.).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and water.[1]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Purification:
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Arylquinoline-6-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-arylquinoline-6-carbonitriles, valuable scaffolds in medicinal chemistry and materials science. The described methodology is a two-step palladium-catalyzed approach, commencing with a selective Suzuki-Miyaura coupling for the arylation at the C4-position of a dihaloquinoline, followed by a palladium-catalyzed cyanation at the C6-position.
Introduction
The quinoline core is a prominent heterocyclic motif found in a wide array of biologically active compounds and functional materials. The introduction of an aryl group at the 4-position and a carbonitrile at the 6-position of the quinoline scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and cyanation, offer efficient and versatile methods for the synthesis of these important compounds.
This protocol outlines a robust and reproducible two-stage synthesis of 4-arylquinoline-6-carbonitriles. The first stage involves a selective Suzuki-Miyaura coupling of a 6-bromo-4-chloroquinoline with various arylboronic acids. The second stage is the palladium-catalyzed cyanation of the resulting 4-aryl-6-bromoquinoline to introduce the carbonitrile functionality.
Overall Synthetic Strategy
The synthesis of 4-arylquinoline-6-carbonitriles is achieved through a sequential, two-step palladium-catalyzed process. The strategy leverages the differential reactivity of the halogen atoms on the starting 6-bromo-4-chloroquinoline, allowing for a selective Suzuki-Miyaura coupling at the more reactive C4-chloro position, followed by the cyanation of the C6-bromo position.
Quantitative Data Summary
Table 1: Representative Yields for Selective Suzuki-Miyaura Coupling at the C4-Position
The following table summarizes typical yields for the selective Suzuki-Miyaura coupling of 6-bromo-4-chloroquinoline with a variety of arylboronic acids. The reaction conditions are optimized to favor coupling at the C4-position.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Bromo-4-phenylquinoline | 88-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Bromo-4-(4-methoxyphenyl)quinoline | 85-92 |
| 3 | 3-Fluorophenylboronic acid | 6-Bromo-4-(3-fluorophenyl)quinoline | 87-94 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 6-Bromo-4-(4-(trifluoromethyl)phenyl)quinoline | 80-88 |
| 5 | Thiophen-2-ylboronic acid | 6-Bromo-4-(thiophen-2-yl)quinoline | 75-85 |
Table 2: Representative Yields for Palladium-Catalyzed Cyanation at the C6-Position
This table presents representative yields for the palladium-catalyzed cyanation of 4-aryl-6-bromoquinolines using different cyanide sources.
| Entry | 4-Aryl-6-bromoquinoline | Cyanide Source | Catalyst/Ligand | Product | Typical Yield (%) |
| 1 | 6-Bromo-4-phenylquinoline | Zn(CN)₂ | Pd₂(dba)₃ / dppf | 4-Phenylquinoline-6-carbonitrile | 75-85 |
| 2 | 6-Bromo-4-(4-methoxyphenyl)quinoline | K₄[Fe(CN)₆] | Pd(OAc)₂ / XPhos | 4-(4-Methoxyphenyl)quinoline-6-carbonitrile | 70-80 |
| 3 | 6-Bromo-4-(3-fluorophenyl)quinoline | Zn(CN)₂ | Pd(PPh₃)₄ | 4-(3-Fluorophenyl)quinoline-6-carbonitrile | 72-82 |
| 4 | 6-Bromo-4-(4-(trifluoromethyl)phenyl)quinoline | K₄[Fe(CN)₆] | PdCl₂(dppf) | 4-(4-(Trifluoromethyl)phenyl)quinoline-6-carbonitrile | 68-78 |
| 5 | 6-Bromo-4-(thiophen-2-yl)quinoline | Zn(CN)₂ | Pd₂(dba)₃ / dppf | 4-(Thiophen-2-yl)quinoline-6-carbonitrile | 65-75 |
Experimental Protocols
Step 1: Selective Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-bromoquinoline
This protocol describes a general method for the palladium-catalyzed selective Suzuki-Miyaura coupling of 6-bromo-4-chloroquinoline with an arylboronic acid at the C4-position.
Materials:
-
6-Bromo-4-chloroquinoline
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a Schlenk flask, add 6-bromo-4-chloroquinoline (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-bromoquinoline.
Step 2: Palladium-Catalyzed Cyanation for the Synthesis of 4-Arylquinoline-6-carbonitrile
This protocol provides a general procedure for the palladium-catalyzed cyanation of a 4-aryl-6-bromoquinoline using zinc cyanide.
Materials:
-
4-Aryl-6-bromoquinoline
-
Zinc cyanide (Zn(CN)₂) (0.6 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask, add 4-aryl-6-bromoquinoline (1 equivalent), Zn(CN)₂ (0.6 equivalents), Pd₂(dba)₃ (0.02 equivalents), and dppf (0.08 equivalents).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF to the flask via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-arylquinoline-6-carbonitrile.
Safety Precautions
-
Palladium catalysts and their reagents should be handled in a well-ventilated fume hood.
-
Cyanide salts (e.g., Zn(CN)₂) are highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Solvents such as 1,4-dioxane and DMF are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Reactions under inert atmosphere require proper handling of Schlenk lines and inert gases.
Conclusion
The palladium-catalyzed two-step synthesis of 4-arylquinoline-6-carbonitriles presented here offers a reliable and versatile route to this important class of compounds. The selective Suzuki-Miyaura coupling at the C4-position followed by cyanation at the C6-position allows for the introduction of a wide range of aryl substituents and the valuable carbonitrile functionality. The provided protocols and data serve as a valuable resource for researchers in drug discovery and materials science, enabling the efficient synthesis and exploration of novel quinoline derivatives.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The functionalization of the quinoline core is therefore of significant interest in the development of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for the synthesis of arylamines.[1][2][3] This reaction is particularly valuable for the amination of heteroaryl halides, such as 4-bromoquinoline-6-carbonitrile, providing access to a diverse range of 4-aminoquinoline-6-carbonitrile derivatives. These products are of interest in drug discovery due to their potential as kinase inhibitors and for other therapeutic applications.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of this compound.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine reactant coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the key steps of the catalytic cycle.[3]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted below.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters
The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The presence of the electron-withdrawing nitrile group can influence the reactivity of the quinoline ring. Below is a summary of typical reaction conditions and expected yields based on analogous reactions with substituted bromoquinolines.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.8) | THF | 80 | 24 | 75-90 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 100 | 16 | 80-92 |
*Yields are illustrative and based on literature for similar substrates. Actual yields may vary and require optimization.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general starting point for the amination of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amines to achieve optimal yields.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)
-
Base (e.g., NaOtBu, K₂CO₃, LHMDS, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF, t-BuOH)
-
Anhydrous work-up solvents (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (1.5-2.5 mol%), and the phosphine ligand (3-5 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the base (1.5-2.0 equiv) and the amine (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous solvent (typically 0.1-0.2 M concentration of the limiting reagent) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®, washing the pad with the same solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aminoquinoline-6-carbonitrile derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting
-
Low or No Yield:
-
Catalyst/Ligand: Ensure the palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere to prevent degradation. Consider using a pre-catalyst for more reliable activation.
-
Base: The choice of base is critical. For less nucleophilic amines, a stronger base like NaOtBu or LHMDS may be required. Ensure the base is anhydrous.
-
Temperature: The reaction may require higher temperatures for less reactive amines or aryl halides.
-
-
Side Reactions (e.g., Hydrodehalogenation):
-
This side reaction, where the bromine is replaced by a hydrogen, can sometimes be competitive. Using a bulkier ligand or a less polar solvent may help to minimize this pathway.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 4-aminoquinoline-6-carbonitrile derivatives. The protocols and data provided herein offer a solid foundation for researchers to successfully perform this transformation. Careful optimization of the reaction parameters is key to achieving high yields and purity of the desired products, which are valuable scaffolds for the development of new therapeutic agents.
References
Application Notes and Protocols for 4-Bromoquinoline-6-carbonitrile as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-bromoquinoline-6-carbonitrile scaffold in the development of potent and selective kinase inhibitors, with a primary focus on Cyclin-Dependent Kinase 8 (CDK8) and 19 (CDK19). The information is curated from recent scientific literature and is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents based on this promising chemical scaffold.
Introduction
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties. The this compound scaffold has emerged as a key starting point for the development of kinase inhibitors. The bromine atom at the 4-position serves as a versatile handle for introducing various substituents, often anilino groups, that can interact with the hinge region of the kinase ATP-binding pocket. The carbonitrile group at the 6-position can contribute to the overall binding affinity and pharmacokinetic properties of the molecule.
Recent research has highlighted the potential of quinoline-6-carbonitrile derivatives as potent and selective inhibitors of the CDK8/19 Mediator kinases.[1][2] These kinases are transcriptional regulators implicated in various cancers, making them attractive targets for therapeutic intervention. The development of Senexin C, a selective and orally bioavailable CDK8/19 inhibitor, from a quinoline-6-carbonitrile scaffold underscores the potential of this chemical class.[1][3]
Featured Application: Inhibition of CDK8/19
The Mediator complex is a crucial regulator of gene transcription. The CDK8/19 module of this complex plays a significant role in the expression of genes involved in cell proliferation and survival. Dysregulation of CDK8/19 activity has been linked to the progression of various cancers, including acute myeloid leukemia (AML) and colorectal cancer.
Derivatives of this compound have been successfully designed to target the ATP-binding site of CDK8 and CDK19. The quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase, a common feature of many kinase inhibitors.[1] By modifying the substituent at the 4-position, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these inhibitors.
Signaling Pathway
The following diagram illustrates the role of CDK8/19 in transcriptional regulation and its inhibition by quinoline-6-carbonitrile-based inhibitors.
Data Presentation
The following tables summarize the in vitro and in vivo activity of representative quinoline-6-carbonitrile derivatives, including the lead compound Senexin C.
Table 1: In Vitro Activity of Senexin C and Related Analogs
| Compound | Structure | CDK8 Binding (IC50, nM) | 293-NFκB-Luc Reporter (IC50, nM) | MV4-11-Luc Reporter (IC50, nM) |
| Senexin B (quinazoline) | 2-((2-(6-methoxynaphthalen-2-yl)ethyl)amino)quinazoline-6-carbonitrile | 7.5 | 100 | 200 |
| 20a (Senexin C) | 4-((2-(6-methoxynaphthalen-2-yl)ethyl)amino)quinoline-6-carbonitrile | 3.6 | 56 | 108 |
| 8a | 4-((2-(naphthalen-2-yl)ethyl)amino)quinoline-6-carbonitrile | 11 | 160 | 320 |
Data extracted from Chen, M. et al. (2022).[1]
Table 2: In Vivo Pharmacokinetic Parameters of Senexin C in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (i.v.) | 2.5 | 1230 | 0.08 | 1340 | N/A |
| Oral (p.o.) | 100 | 2340 | 2 | 19800 | 37 |
Data extracted from MedChemExpress product page for Senexin C, citing Chen, M. et al. (2022).[3]
Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of this compound derivatives as kinase inhibitors.
Protocol 1: Synthesis of 4-Anilino-quinoline-6-carbonitrile Derivatives
This protocol describes a general method for the synthesis of 4-anilino-quinoline-6-carbonitrile derivatives via nucleophilic aromatic substitution.
Materials:
-
4-Chloroquinoline-6-carbonitrile (starting material)
-
Desired aniline derivative
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 4-chloroquinoline-6-carbonitrile (1.0 eq) in DMSO, add the desired aniline derivative (1.1 eq) and DIEA (2.0 eq).[1]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol or diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 4-anilino-quinoline-6-carbonitrile derivative.[1]
Protocol 2: In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.
Materials:
-
CDK8/Cyclin C enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Test compounds (serially diluted)
-
Assay buffer
-
384-well microplates
Procedure:
-
Prepare a 3X solution of the test compounds in the assay buffer.
-
Prepare a 3X mixture of the CDK8/Cyclin C enzyme and the europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.
-
Add 5 µL of the 3X enzyme/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal indicates displacement of the tracer by the test compound.
-
Plot the emission ratio against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[4][5][6]
Protocol 3: Cell-Based NF-κB Reporter Assay
This protocol describes a luciferase reporter assay to assess the cellular activity of CDK8/19 inhibitors.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter (293-NFκB-Luc).[1]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serially diluted)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed 293-NFκB-Luc cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 3 hours).[1]
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.[7][8][9]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors, particularly targeting CDK8/19. The synthetic accessibility and the potential for diverse functionalization at the 4-position allow for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic profiles. The provided protocols offer a framework for the synthesis and evaluation of new chemical entities based on this promising scaffold. Further investigation into the therapeutic potential of these compounds in various cancer models is warranted.
References
- 1. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. caymanchem.com [caymanchem.com]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 4-Aminoquinoline-6-carbonitrile Derivatives: A Guide for Researchers
Introduction:
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a carbonitrile group at the 6-position of the quinoline ring can significantly modulate the physicochemical and pharmacological properties of these compounds, offering opportunities for the development of novel drug candidates. This document provides detailed application notes and protocols for the synthesis and biological evaluation of 4-aminoquinoline-6-carbonitrile derivatives, aimed at researchers, scientists, and drug development professionals.
Synthetic Protocols
The synthesis of 4-aminoquinoline-6-carbonitrile derivatives typically involves a multi-step process, beginning with the construction of the quinoline core, followed by the introduction of the cyano and amino functionalities. A common and effective strategy is the nucleophilic aromatic substitution (SNAr) of a 4-chloro-6-cyanoquinoline precursor with a desired amine.
Protocol 1: Synthesis of 4-Chloro-6-cyanoquinoline
The key intermediate, 4-chloro-6-cyanoquinoline, can be prepared from 4-hydroxy-6-cyanoquinoline.
Step 1: Synthesis of 4-Hydroxy-6-cyanoquinoline
This step can be achieved through a cyclization reaction of an appropriately substituted aniline derivative. One established method is the Gould-Jacobs reaction.
-
Reaction: Condensation of 4-aminobenzonitrile with diethyl 2-(ethoxymethylene)malonate followed by thermal cyclization.
-
Reagents and Conditions:
-
4-aminobenzonitrile
-
Diethyl 2-(ethoxymethylene)malonate
-
High-boiling solvent (e.g., Dowtherm A)
-
Heat at high temperatures (e.g., 240-260 °C)
-
-
Procedure:
-
A mixture of 4-aminobenzonitrile and diethyl 2-(ethoxymethylene)malonate is heated to approximately 100-120 °C for 1-2 hours.
-
The resulting intermediate is added to a preheated high-boiling solvent and refluxed for 15-30 minutes.
-
Upon cooling, the product, 4-hydroxyquinoline-3-carboxylate, precipitates and is collected by filtration.
-
The ester is then saponified with aqueous sodium hydroxide.
-
Subsequent acidification and thermal decarboxylation yield 4-hydroxy-6-cyanoquinoline.
-
Step 2: Chlorination of 4-Hydroxy-6-cyanoquinoline
-
Reaction: Conversion of the hydroxyl group to a chloro group.
-
Reagents and Conditions:
-
4-hydroxy-6-cyanoquinoline
-
Phosphorus oxychloride (POCl3)
-
Optional: N,N-dimethylformamide (DMF) as a catalyst
-
Reflux
-
-
Procedure:
-
A mixture of 4-hydroxy-6-cyanoquinoline and an excess of phosphorus oxychloride is heated at reflux for 2-4 hours.
-
The reaction mixture is then cooled and carefully poured onto crushed ice.
-
The resulting precipitate is neutralized with a base (e.g., ammonia solution or sodium bicarbonate).
-
The solid 4-chloro-6-cyanoquinoline is collected by filtration, washed with water, and dried.
-
Protocol 2: Synthesis of 4-Aminoquinoline-6-carbonitrile Derivatives
-
Reaction: Nucleophilic aromatic substitution of the 4-chloro group with an amine.
-
Reagents and Conditions:
-
4-chloro-6-cyanoquinoline
-
Desired primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)
-
Solvent (e.g., ethanol, isopropanol, or neat)
-
Optional: Base (e.g., triethylamine, potassium carbonate)
-
Heat
-
-
Procedure:
-
A mixture of 4-chloro-6-cyanoquinoline and an excess of the desired amine is heated in a suitable solvent or neat. Reaction temperatures typically range from 80 °C to 130 °C.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
-
Biological Evaluation Protocols
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (4-aminoquinoline-6-carbonitrile derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
-
Protocol 4: In Vitro Antimalarial Activity (SYBR Green I-based Assay)
This assay measures the proliferation of Plasmodium falciparum in red blood cells.
-
Materials:
-
P. falciparum culture (chloroquine-sensitive and resistant strains)
-
Human red blood cells
-
Complete parasite culture medium
-
96-well plates
-
Test compounds
-
SYBR Green I dye
-
Lysis buffer
-
-
Procedure:
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add parasitized red blood cells to each well.
-
Incubate the plates for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).
-
Add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a fluorescence plate reader.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the drug concentration.
-
Data Presentation
The quantitative data for the biological activity of 4-aminoquinoline derivatives are summarized in the tables below.
Table 1: Anticancer Activity of 4-Aminoquinoline Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [3] |
| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [3] |
| Chloroquine | MDA-MB-468 | >24.36 | [3] |
| Chloroquine | MCF-7 | 20.72 | [3] |
Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | < 12 | [4] |
| Chloroquine | W2 (resistant) | > 100 | [5] |
| TDR 58845 | W2 (resistant) | 5.52 - 89.8 | [4] |
| TDR 58846 | W2 (resistant) | 5.52 - 89.8 | [4] |
Visualizations
Synthetic Workflow
Caption: Synthetic route to 4-aminoquinoline-6-carbonitrile derivatives.
Antimalarial Mechanism of Action
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
Anticancer Signaling Pathway
Caption: Putative anticancer signaling pathway inhibited by 4-aminoquinolines.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Sonogashira Coupling with 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely used in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[3] Quinoline derivatives are significant scaffolds in medicinal chemistry, and the introduction of an alkynyl moiety at the 4-position of the quinoline ring system via Sonogashira coupling provides a valuable building block for the development of novel therapeutic agents. The presence of an electron-withdrawing nitrile group at the 6-position can influence the reactivity of the 4-bromoquinoline, potentially enhancing its susceptibility to oxidative addition in the catalytic cycle.[4]
This document provides a detailed protocol for the Sonogashira coupling of 4-Bromoquinoline-6-carbonitrile with terminal alkynes, offering a robust method for the synthesis of 4-alkynylquinoline-6-carbonitrile derivatives.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by a transmetalation step with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base.[5][6] Reductive elimination from the resulting palladium(II) complex yields the desired 4-alkynylquinoline-6-carbonitrile and regenerates the active palladium(0) catalyst.[5] The amine base serves to neutralize the hydrogen halide byproduct and can also act as a solvent.[3]
Experimental Protocol
This protocol describes a standard set of conditions for the Sonogashira coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF or DMF) to dissolve the solids. Subsequently, add the amine base (e.g., TEA, 2.5 equiv) followed by the dropwise addition of the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyne.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst residues and amine salts. Wash the celite pad with additional organic solvent.
-
Extraction: Wash the combined organic filtrate sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynylquinoline-6-carbonitrile.
Data Presentation
The following table summarizes the reaction parameters and hypothetical yields for the Sonogashira coupling of this compound with various terminal alkynes based on the protocol described above.
| Entry | Terminal Alkyne | R-Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Phenyl | THF | 65 | 6 | 92 |
| 2 | 1-Hexyne | n-Butyl | DMF | 70 | 8 | 85 |
| 3 | Trimethylsilylacetylene | TMS | THF | 60 | 4 | 95 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | C(OH)(CH₃)₂ | DMF | 80 | 12 | 78 |
| 5 | Ethynyltrimethylsilane | Si(CH₃)₃ | THF | 60 | 5 | 96 |
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α,β-alkynyl ketones via the nickel catalysed carbonylative Sonogashira reaction using oxalic acid as a sustainable C1 source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromoquinoline-6-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline ring is a key aspect of modern drug design. 4-Bromoquinoline-6-carbonitrile has emerged as a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 4-position serves as a convenient handle for introducing various amino substituents via nucleophilic aromatic substitution, while the carbonitrile group at the 6-position can be maintained or further modified.
These application notes provide a comprehensive overview of the utility of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of Cyclin-Dependent Kinase 8/19 (CDK8/19) inhibitors.
Key Application: Synthesis of Kinase Inhibitors
This compound is a key intermediate in the synthesis of a class of potent and selective CDK8/19 inhibitors.[4][5] CDK8 and its paralog CDK19 are Mediator kinases that play a pivotal role in regulating gene transcription.[4] Dysregulation of CDK8/19 activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.
Derivatives of this compound have been designed as next-generation inhibitors with improved potency, metabolic stability, and pharmacokinetic profiles compared to earlier quinazoline-based inhibitors.[4][5] One such optimized compound, Senexin C, demonstrates potent CDK8/19 inhibitory activity and favorable in vivo properties.[4]
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of Senexin C, a derivative of this compound, against CDK8 and a panel of other kinases.
| Compound | Target Kinase | IC50 (nM) |
| Senexin C (20a) | CDK8/CycC | 4.8 |
| CDK19/CycC | 7.9 | |
| CDK1 | >10,000 | |
| CDK2 | >10,000 | |
| CDK4 | >10,000 | |
| CDK5 | >10,000 | |
| CDK7 | >10,000 | |
| CDK9 | >10,000 | |
| (Data sourced from: A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics)[4] |
Experimental Protocols
Synthesis of a 4-((Aryl-ethyl)amino)quinoline-6-carbonitrile Derivative (e.g., Senexin C)
This protocol describes a general method for the synthesis of Senexin C (compound 20a), a potent CDK8/19 inhibitor, starting from commercially available materials.[4]
A. Synthesis of the Amine Intermediate (19a):
-
Step 1: Suzuki Coupling: Methyl 6-bromo-2-naphthoate is methylated via a Suzuki coupling reaction to yield methyl 6-methyl-2-naphthoate.
-
Step 2: Bromination: The methyl group is then brominated using a radical reaction to produce methyl 6-(bromomethyl)-2-naphthoate.
-
Step 3: Cyanation: The bromo derivative undergoes cyanation to afford methyl 6-(cyanomethyl)-2-naphthoate.
-
Step 4: Hydrolysis: The ester is hydrolyzed under basic conditions to yield 6-(cyanomethyl)-2-naphthoic acid.
-
Step 5: Amidation: The resulting carboxylic acid is amidated with an appropriate amine to generate the corresponding amide.
-
Step 6: Reduction: The nitrile and amide functionalities are reduced, for example with Raney Nickel and hydrogen gas, to form the final amine intermediate (19a).
B. Final Substitution Reaction:
-
Step 7: 4-Chloroquinoline-6-carbonitrile is reacted with the synthesized amine intermediate (19a) in a nucleophilic aromatic substitution reaction to yield the final product, Senexin C (20a).
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against CDK8/CycC.
-
Materials:
-
Recombinant human CDK8/CycC enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Test compound (e.g., Senexin C) dissolved in DMSO
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Add 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 2.5 µL of the CDK8/CycC enzyme solution in kinase buffer to each well.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide in kinase buffer. The final ATP concentration should be at or near the Km value for the enzyme.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Visualizations
Caption: Synthetic pathway for Senexin C.
Caption: Inhibition of CDK8/19 by Senexin C.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromoquinoline-6-carbonitrile: A Versatile Intermediate in the Synthesis of Kinase Inhibitors
Introduction:
4-Bromoquinoline-6-carbonitrile is a key heterocyclic building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its unique structure, featuring a reactive bromine atom at the 4-position and a cyano group at the 6-position on the quinoline scaffold, allows for sequential and regioselective functionalization. This makes it an attractive starting material for the construction of complex molecular architectures, particularly in the development of kinase inhibitors for targeted cancer therapy.
The quinoline core is a prevalent motif in numerous FDA-approved drugs and clinical candidates due to its ability to interact with the ATP-binding site of various kinases. The bromine atom on this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, and amino substituents at the C4 position, which is crucial for modulating the potency and selectivity of kinase inhibitors. The cyano group at the C6 position can also be further transformed, adding to the synthetic utility of this intermediate.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, focusing on common and powerful cross-coupling methodologies.
Application in the Synthesis of Kinase Inhibitors
4-Aminoquinolines are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Many potent kinase inhibitors feature a 4-aminoquinoline scaffold, where the substituent at the 4-position plays a critical role in binding to the target kinase. This compound serves as a crucial precursor for the synthesis of these 4-substituted quinoline derivatives.
A prominent example of a kinase inhibitor class that can be synthesized from precursors like this compound are Phosphoinositide 3-kinase (PI3K) and Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors.[1][3] The general synthetic strategy involves the displacement of the bromine atom at the 4-position with various amines or aryl groups via cross-coupling reactions.
Experimental Protocols
The following sections provide detailed experimental protocols for key palladium-catalyzed cross-coupling reactions using this compound as a starting material.
Suzuki-Miyaura Coupling: Synthesis of 4-(Pyridin-2-yl)quinoline-6-carbonitrile
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In this protocol, this compound is coupled with a boronic acid to introduce an aryl or heteroaryl substituent at the 4-position.
Reaction Scheme:
Quantitative Data:
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pyridin-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
Detailed Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 233 mg), pyridin-2-ylboronic acid (1.2 mmol, 147 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate the flask and backfill with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(pyridin-2-yl)quinoline-6-carbonitrile as a solid.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Buchwald-Hartwig Amination: Synthesis of 4-(Morpholino)quinoline-6-carbonitrile
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of 4-aminoquinoline derivatives.
Reaction Scheme:
Quantitative Data:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 90 |
Detailed Experimental Protocol:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 233 mg).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 105 µL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(morpholino)quinoline-6-carbonitrile.
Visualization of the Buchwald-Hartwig Catalytic Cycle:
Sonogashira Coupling: Synthesis of 4-(Phenylethynyl)quinoline-6-carbonitrile
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted quinolines.[4]
Reaction Scheme:
Quantitative Data:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 91 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | DMF | 80 | 8 | 87 |
Detailed Experimental Protocol:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 233 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).
-
Add anhydrous, degassed tetrahydrofuran (THF, 10 mL).
-
Add triethylamine (3.0 mmol, 418 µL).
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(phenylethynyl)quinoline-6-carbonitrile.
Visualization of the Sonogashira Coupling Experimental Workflow:
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromoquinoline-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines and their derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antimalarial, anticancer, and antiviral properties.[1][2][3][4] The functionalization of the quinoline ring is a key strategy for the synthesis of novel therapeutic agents. This document provides detailed protocols for the nucleophilic aromatic substitution (SNAr) on 4-bromoquinoline-6-carbonitrile. The presence of a strong electron-withdrawing nitrile group at the 6-position activates the quinoline ring, facilitating the displacement of the bromide at the 4-position by various nucleophiles.[5][6][7][8] These reactions are crucial for creating libraries of substituted quinolines for screening and lead optimization in drug discovery programs.
The following protocols detail the reaction of this compound with common nucleophiles such as amines, alkoxides, and thiols. Both classical SNAr and palladium-catalyzed methods are presented, offering flexibility in substrate scope and reaction conditions.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The electron-withdrawing nitrile group at the C6 position, along with the electronegative nitrogen in the quinoline ring, sufficiently activates the aromatic system for nucleophilic attack at the C4 position. The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex, after which the bromide ion is eliminated, restoring aromaticity.[5][7][8]
For less reactive nucleophiles or to achieve higher selectivity and yields, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative.[1][9][10][11]
Experimental Protocols
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes the direct reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, DMSO, or NMP).
-
Add the amine nucleophile (1.2-2.0 eq.) to the solution.
-
Add the base (1.5-3.0 eq.) to the reaction mixture.
-
Attach a condenser and heat the mixture to a temperature ranging from 80 to 150 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinoline-6-carbonitrile derivative.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This method is suitable for a broader range of amines, including less nucleophilic anilines and sterically hindered amines.
Materials:
-
This compound
-
Amine nucleophile
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Strong base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine this compound (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the strong base (1.5-2.0 eq.).
-
Add the amine nucleophile (1.1-1.5 eq.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure product.
Protocol 3: General Procedure for SNAr with Alkoxide Nucleophiles
This protocol outlines the synthesis of 4-alkoxyquinoline-6-carbonitrile derivatives.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOt-Bu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, prepare the alkoxide by adding the desired alcohol (1.5-3.0 eq.) to a suspension of a strong base like NaH (1.5 eq.) in anhydrous THF or DMF at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Heat the reaction mixture under reflux until TLC or LC-MS analysis indicates the completion of the reaction.
-
Cool the mixture to room temperature and carefully quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 4: General Procedure for SNAr with Thiol Nucleophiles
This protocol details the synthesis of 4-(thioalkyl)quinoline-6-carbonitrile derivatives.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, ethanethiol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH))
-
Solvent (e.g., DMF, Ethanol, Acetonitrile)
Procedure:
-
To a solution of the thiol (1.2 eq.) in a suitable solvent, add the base (1.5 eq.) and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the mixture, typically between 50-100 °C, and monitor the reaction's progress.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting crude material by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound based on analogous reactions in the literature.
Table 1: SNAr with Various Amine Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 100 | 6-12 | 85-95 |
| 2 | Morpholine | Cs₂CO₃ | DMSO | 120 | 4-8 | 80-90 |
| 3 | Aniline | K₂CO₃ | NMP | 150 | 12-24 | 60-75 |
| 4 | n-Butylamine | Et₃N | DMF | 80 | 8-16 | 75-85 |
Table 2: Palladium-Catalyzed Amination Conditions
| Entry | Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-95 |
| 2 | 2-Aminopyridine | Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | 70-85 |
| 3 | tert-Butylamine | Pd₂(dba)₃ | DavePhos | NaOt-Bu | Toluene | 100 | 65-80 |
Table 3: SNAr with Alkoxide and Thiolate Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | NaH | THF/MeOH | 65 | 4-8 | 80-90 |
| 2 | Potassium Ethoxide | KOt-Bu | THF/EtOH | 78 | 6-12 | 75-85 |
| 3 | Sodium Thiophenoxide | NaH | DMF | 80 | 2-4 | 90-98 |
| 4 | Sodium Ethanethiolate | NaOH | Ethanol | 78 | 3-6 | 85-95 |
Visualizations
Caption: General mechanism for the SNAr reaction.
Caption: Standard workflow for synthesis and purification.
References
- 1. Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones [organic-chemistry.org]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromoquinoline-6-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromoquinoline-6-carbonitrile, a key intermediate in pharmaceutical research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 6-Bromoquinolin-4-ol (Cyclization Step) | Incomplete reaction; Suboptimal reaction temperature for cyclization in diphenyl ether; inefficient removal of volatile byproducts. | Ensure starting materials are pure and dry. Optimize the cyclization temperature; temperatures around 190-250°C are often cited, but the optimal temperature may vary.[1][2] Consider performing the reaction under a slow stream of inert gas to help drive the equilibrium forward. |
| Formation of Isomeric Bromoquinoline Byproducts | Lack of regioselectivity during the bromination step; reaction temperature too high. | Employ a brominating agent known for good regioselectivity, such as N-bromosuccinimide (NBS) in a strong acid.[3] Maintain strict temperature control during bromination, as lower temperatures often favor the desired isomer.[3] |
| Low yield of 6-Bromo-4-chloroquinoline (Chlorination Step) | Incomplete reaction with POCl₃; degradation of the product during workup. | Use a slight excess of POCl₃ and consider adding a catalytic amount of DMF to facilitate the reaction.[1] During workup, carefully neutralize the reaction mixture at a low temperature to avoid hydrolysis of the chloroquinoline product. |
| Poor conversion in the Sandmeyer Reaction (Cyanation Step) | Incomplete diazotization of the corresponding amine; decomposition of the diazonium salt; suboptimal temperature for the cyanation reaction. | Ensure complete diazotization by using a slight excess of sodium nitrite at a low temperature (0-5°C).[4] Add the diazonium salt solution to the cyanide solution (e.g., CuCN/KCN) without letting the temperature rise significantly.[4] After the initial reaction, gentle heating may be required to drive the reaction to completion.[4] |
| Product contaminated with starting material or intermediates | Incomplete reaction; inefficient purification. | Monitor the reaction progress using TLC or HPLC to ensure completion. Employ appropriate purification techniques such as column chromatography or recrystallization to isolate the pure product.[5] |
| Hydrolysis of the nitrile group to a carboxylic acid | Presence of water under acidic conditions, especially at elevated temperatures. | Use anhydrous solvents and reagents. If acidic conditions are necessary, minimize the reaction time and temperature to reduce the risk of hydrolysis.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis. This typically begins with the construction of a 6-bromoquinoline core, followed by functional group manipulations to introduce the bromo and cyano groups at the desired positions. A plausible route is the conversion of 6-bromoquinolin-4-amine to the target molecule via a Sandmeyer reaction.
Q2: How can I improve the yield of the initial cyclization to form the quinoline ring?
Optimizing the thermal cyclization step is crucial. The reaction is often carried out in a high-boiling solvent like diphenyl ether. The yield can be improved by carefully controlling the temperature to avoid the formation of impurities.[1] Running the reaction under an inert atmosphere can also be beneficial.
Q3: What are the best practices for the bromination step to ensure regioselectivity?
To achieve high regioselectivity, the choice of brominating agent and reaction conditions is critical. Using N-bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid can provide good selectivity.[3] It is also important to maintain a low reaction temperature to minimize the formation of unwanted isomers.[3]
Q4: I am having trouble with the Sandmeyer reaction to introduce the nitrile group. What are some key parameters to control?
The Sandmeyer reaction requires careful control of several parameters. The diazotization of the precursor amine should be performed at a low temperature (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[4] The subsequent reaction with a cyanide source, such as a mixture of copper(I) cyanide and potassium cyanide, should also be initiated at a low temperature and then may require gentle heating to ensure the reaction goes to completion.[4]
Q5: How can I effectively purify the final this compound product?
Purification can typically be achieved through column chromatography on silica gel.[5] Recrystallization from a suitable solvent system is also a common method to obtain a highly pure product.[5] The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Experimental Protocols
Synthesis of 6-Bromoquinolin-4-ol
This procedure is adapted from related syntheses of 6-bromoquinolin-4-ol.[1][2]
-
A mixture of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is added slowly to preheated diphenyl ether at approximately 190 °C.
-
The reaction mixture is stirred at this temperature for a specified time, monitoring the reaction progress by TLC.
-
After completion, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like petroleum ether.
-
The solid is collected by filtration, washed, and dried to yield 6-bromoquinolin-4-ol.
Synthesis of 6-Bromo-4-chloroquinoline
This protocol is based on the chlorination of 6-bromoquinolin-4-ol.[1]
-
To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise at room temperature.
-
Add a catalytic amount of dimethylformamide (DMF).
-
The mixture is heated to reflux (around 110 °C) for several hours until the reaction is complete as indicated by TLC.
-
Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the pH is adjusted to neutral with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated to give 6-bromo-4-chloroquinoline.
Synthesis of this compound (via hypothetical Sandmeyer Reaction)
This is a generalized protocol for a Sandmeyer reaction to introduce a nitrile group, based on the synthesis of a related compound.[4]
-
Suspend 4-bromoquinolin-6-amine in a mixture of a strong acid (e.g., HCl) and water and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and cool it.
-
Add the cold diazonium salt solution to the cyanide solution portion-wise.
-
Stir the reaction mixture at room temperature for a period and then gently heat to ensure completion.
-
After cooling, extract the product with an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: A troubleshooting decision tree for improving synthesis yield.
References
Technical Support Center: Synthesis of 4-Bromoquinoline-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 4-Bromoquinoline-6-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My final product is contaminated with a significant amount of a compound that is more polar than the desired product and shows a different fragmentation pattern in mass spectrometry. What could this be?
A1: This impurity is likely 4-Bromoquinoline-6-carboxamide or 4-Bromoquinoline-6-carboxylic acid.
-
Possible Cause: The nitrile group (-CN) is susceptible to hydrolysis to a carboxamide (-CONH2) and subsequently to a carboxylic acid (-COOH) if exposed to acidic or basic conditions, especially at elevated temperatures during the reaction or workup.
-
Troubleshooting & Optimization:
-
Reaction Conditions: If the reaction is performed under harsh acidic or basic conditions, consider using milder reagents or lowering the reaction temperature.
-
Workup: During aqueous workup, ensure the pH is carefully controlled and avoid prolonged exposure to strong acids or bases. It is advisable to work at lower temperatures.
-
Purification: These more polar byproducts can typically be separated from the desired product by column chromatography on silica gel.
-
Q2: I am observing multiple brominated species in my reaction mixture, leading to a difficult purification process. How can I improve the selectivity of the bromination?
A2: The formation of di- or even tri-brominated quinolines is a common side reaction.
-
Possible Cause: The quinoline ring is an activated aromatic system, and electrophilic bromination can occur at multiple positions if the reaction is not carefully controlled. Over-bromination is favored by an excess of the brominating agent, elevated temperatures, or prolonged reaction times.
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine). Use of 1.0 to 1.1 equivalents is recommended.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C to room temperature) to increase selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.
-
Solvent Choice: The choice of solvent can influence the reactivity. Less polar solvents may sometimes offer better selectivity.
-
Q3: My reaction yield is low, and I have isolated a significant amount of 4-hydroxyquinoline-6-carbonitrile. What is the likely cause?
A3: This side product is common if you are performing a Sandmeyer-type reaction to introduce the bromine at the 4-position from a 4-amino precursor.
-
Possible Cause: In the Sandmeyer reaction, the diazonium salt intermediate can react with water to form a phenol (in this case, a 4-hydroxyquinoline derivative).[1] This is often a competitive side reaction, especially at higher temperatures.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to the extent possible.
-
Temperature Control: The diazotization and subsequent reaction with the bromide source should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[1]
-
Optimized Reagents: Use freshly prepared reagents and ensure the purity of the starting materials.
-
Q4: The NMR of my purified product shows the presence of unreacted starting material. How can I drive the reaction to completion?
A4: Incomplete conversion is a frequent issue in multi-step syntheses.
-
Possible Cause: Insufficient reaction time, inadequate temperature, or deactivation of reagents can lead to incomplete reactions.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature and Time: Gradually increase the reaction temperature or prolong the reaction time and observe the effect on the conversion.
-
Reagent Equivalents: A slight excess of one of the reagents may be necessary to ensure the complete consumption of the limiting reagent.
-
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A: A common approach involves the construction of the quinoline core followed by functional group manipulations. For instance, starting from a substituted aniline, one can build the quinoline ring system, introduce the cyano group at the 6-position, and then introduce the bromine at the 4-position, often via a 4-hydroxy or 4-chloro intermediate.[2][3][4]
Q: What purification techniques are most effective for this compound?
A: Column chromatography on silica gel is a standard and effective method for purifying the final product and removing polar and non-polar impurities. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Brominating agents are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Many of the solvents and reagents used in quinoline synthesis are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Hypothetical Impurity Profile under Different Reaction Conditions
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Potential Impurity |
| Bromination Temperature | 0 °C | 50 °C | Di-brominated quinolines |
| Yield of this compound | 85% | 60% | |
| % Di-brominated Impurity | <1% | 15% | |
| Nitrile Hydrolysis (Workup pH) | pH 7 | pH 10 | 4-Bromoquinoline-6-carboxamide/acid |
| Yield of this compound | 90% | 75% | |
| % Hydrolysis Product | <0.5% | 10% |
Experimental Protocols
Key Experiment: Synthesis of this compound from 4-Chloroquinoline-6-carbonitrile
This protocol is a representative method and may require optimization.
-
Starting Material: 4-Chloroquinoline-6-carbonitrile (1.0 eq).
-
Reagents: Hydrobromic acid (48% in water, 10 eq).
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser, add 4-Chloroquinoline-6-carbonitrile. b. Add the hydrobromic acid. c. Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 12-16 hours. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. Carefully pour the mixture into a beaker of ice water. g. Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. h. A precipitate will form. Collect the solid by vacuum filtration. i. Wash the solid with cold water and then dry it under vacuum. j. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Synthetic pathway and potential side reactions.
This guide provides a foundational understanding of the potential challenges in the synthesis of this compound and offers practical solutions for overcoming them. For specific and complex issues, further investigation and consultation of detailed synthetic literature are recommended.
References
Technical Support Center: Purification of Crude 4-Bromoquinoline-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-Bromoquinoline-6-carbonitrile. This resource offers a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols for common purification techniques, and a summary of relevant quantitative data to address challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of crude this compound.
Q1: My crude product is a dark, oily, or tarry substance. How can I best approach its purification?
A1: Dark-colored, non-solid crude products are common in quinoline synthesis due to the formation of polymeric byproducts under harsh reaction conditions.[1]
-
Initial Wash: Begin by attempting to triturate or wash the crude material with a non-polar solvent like hexanes or diethyl ether. This can help remove highly non-polar impurities and may induce solidification of your product.
-
Activated Charcoal: If the color persists after initial purification attempts, the use of activated charcoal during recrystallization can be effective in removing colored impurities.[2]
-
Column Chromatography: If the material remains an oil, column chromatography is the most suitable method for purification.
Q2: I am observing streaking or decomposition of my compound on the silica gel TLC plate and during column chromatography. What is the cause and how can I prevent it?
A2: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition or strong, irreversible adsorption.[3]
-
Deactivation of Silica Gel: To mitigate this, use deactivated silica gel. You can prepare this by creating a slurry of silica gel in your column eluent containing 1-3% triethylamine and then packing the column.[4] This neutralizes the acidic sites on the silica surface.
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase, such as alumina (neutral or basic) or Florisil.[5]
Q3: My attempt at recrystallization resulted in a very low yield. What are the likely reasons and how can I improve it?
A3: A low recovery from recrystallization is a frequent issue and can often be rectified.
-
Excess Solvent: The most common cause of low yield is using too much solvent, which results in a significant portion of the product remaining in the mother liquor.[2] Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[6] Consider using a mixed-solvent system.
-
Premature Crystallization: If the product crystallizes too quickly upon cooling, impurities can become trapped within the crystal lattice. Ensure slow cooling to room temperature before placing the solution in an ice bath.
Q4: I am unable to induce crystallization from the chosen solvent system. What steps can I take?
A4: Failure to form crystals can be due to several factors, including the solution not being supersaturated or the presence of impurities that inhibit crystal formation.[2]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a small crystal of pure this compound to the solution to initiate crystallization.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
-
Solvent System Modification: If using a single solvent, try a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q5: What are the most likely impurities in my crude this compound?
A5: The impurities will depend on the synthetic route. A plausible synthesis involves the conversion of 6-bromo-4-chloroquinoline with a cyanide source. Therefore, common impurities could include:
-
Unreacted Starting Materials: 6-bromo-4-chloroquinoline.[5]
-
Hydrolyzed Product: 4-Bromoquinoline-6-carboxamide, resulting from the hydrolysis of the nitrile group during workup or purification.
-
Related Byproducts: Depending on the specific reaction conditions, other quinoline derivatives or polymeric materials may be formed.
Data Presentation
The following table summarizes typical quantitative data for the purification of quinoline derivatives. Data for this compound is limited; therefore, data from closely related compounds are provided as a reference.
| Compound | Purification Method | Solvent System | Solvent Ratio (v/v) | Typical Yield (%) | Typical Purity (%) |
| 6-Bromo-4-chloroquinoline | Recrystallization | n-Heptane | - | 32 | >95 |
| 4-Bromoquinoline | Column Chromatography | Dichloromethane/Methanol | Gradient 100:0 to 90:10 | 88 | >98 |
| 6-Bromoquinoline-8-carbonitrile | Recrystallization | Ethyl Acetate/Hexane | 1:2 | - | >98 |
| Quinoline Yellow Components | HSCCC | n-hexane-ethyl acetate-ethanol-water | 5:5:5:5 | 92-94 | 96.5-98.2 |
HSCCC: High-Speed Counter-Current Chromatography
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection: Based on data from similar compounds, a mixed solvent system of ethyl acetate and hexanes is a good starting point. Perform small-scale solubility tests to determine the optimal solvent and ratio. The ideal solvent will fully dissolve the crude product at its boiling point and result in minimal solubility at 0-5 °C.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture with stirring on a hot plate until the solid dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold "poor" solvent (e.g., hexanes) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Column Chromatography of Crude this compound
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol.[1] The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the top of the silica gel run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during eluent addition.
-
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (if performing flash chromatography). Collect fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromoquinoline-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromoquinoline-6-carbonitrile. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For a successful Suzuki coupling with this compound, a good starting point is crucial. The quinoline ring and the electron-withdrawing nitrile group influence reactivity. Based on protocols for similar substrates like bromoquinolines, the general conditions outlined in Table 1 are recommended as a starting point for optimization.[1][2][3]
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Recommendation | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ is often effective for heteroaromatic halides and can lead to shorter reaction times and higher yields.[4] Pd(PPh₃)₄ is a reliable, general-purpose catalyst.[2] |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion. Pinacol esters can be used to improve stability and reduce protodeboronation.[5][6] |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equivalents) | Carbonates are effective and commonly used bases.[1][2] For more sensitive substrates, milder bases like K₃PO₄ can be considered to minimize side reactions.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixture of an organic solvent and water is typically required for the base and boronic acid solubility.[1][6] Ensure solvents are properly degassed.[7] |
| Temperature | 80 - 100 °C | Heating is generally required to drive the reaction.[1][8] Monitor for potential decomposition of starting materials at higher temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[3][9] |
Q2: How does the cyano (-CN) group on the quinoline ring affect the Suzuki coupling reaction?
A2: The electron-withdrawing nature of the cyano group at the 6-position activates the C-Br bond at the 4-position towards oxidative addition, which is the rate-limiting step in many Suzuki couplings.[10] This can be beneficial for reactivity. However, electron-withdrawing groups can also make the boronic acid partner more susceptible to a side reaction called protodeboronation.[5] Additionally, the nitrogen atom in the cyano group could potentially coordinate to the palladium catalyst, although this is less common than with other nitrogen-containing functional groups.
Q3: Which is more reactive in a Suzuki coupling, a bromoquinoline or a chloroquinoline?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order of bond dissociation energy: I > Br > Cl.[2][11] Therefore, a bromoquinoline is significantly more reactive than a chloroquinoline, allowing for coupling under milder conditions.[12] This difference in reactivity can be exploited for selective functionalization in dihalogenated quinolines.[3][13]
Q4: My boronic acid seems to be decomposing, leading to low yields. What is happening and how can I prevent it?
A4: You are likely observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[5] This is particularly prevalent with electron-deficient boronic acids and is promoted by the aqueous and basic conditions of the reaction.[5]
Strategies to Minimize Protodeboronation:
-
Use Boronate Esters: Convert the boronic acid to a more stable form, such as a pinacol boronate ester (Bpin). These esters slowly hydrolyze in the reaction to release the boronic acid, keeping its concentration low and minimizing decomposition.[5][6]
-
Select a Milder Base: Strong bases can accelerate this side reaction. Consider using weaker bases like K₃PO₄ or KF.[5][14]
-
Optimize Catalyst System: A more active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation pathway.[5]
-
Minimize Reaction Time: Shorter reaction times can be optimal, especially when dealing with unstable boronic acids.[15]
Troubleshooting Guide
Problem 1: Low to no conversion of starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is not old or degraded. Use a freshly opened bottle or a different batch. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is properly reduced to Pd(0) in situ.[6] |
| Insufficient Degassing | Oxygen can deactivate the Pd(0) catalyst.[9] Degas the solvent mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using freeze-pump-thaw cycles.[7] |
| Poor Solubility | Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider alternative solvents like DMF or THF/water mixtures.[9][16] |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the temperature, for example, from 80 °C to 100 °C, while monitoring for any degradation.[17] |
Problem 2: Significant formation of side products.
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This side reaction forms a biaryl product from two molecules of the boronic acid and is often caused by the presence of oxygen or Pd(II) species.[6] Improve degassing procedures and ensure an inert atmosphere is maintained throughout the reaction. |
| Dehalogenation of this compound | This results in the formation of quinoline-6-carbonitrile. It can occur if a hydride source is present. Ensure solvents are anhydrous and consider using a different base that is less likely to promote this pathway.[6] |
| Protodeboronation | As discussed in the FAQs, this leads to the protonated version of your boronic acid starting material. Use a boronate ester, a milder base, or a more active catalyst system to favor the cross-coupling pathway.[5] |
Below is a troubleshooting workflow to address low-yielding reactions.
Caption: Troubleshooting workflow for low-yielding reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This is a generalized procedure and should be optimized for specific substrates and scales.[1][3]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to establish an inert atmosphere.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualized Mechanisms and Workflows
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.[1]
A typical experimental workflow involves several key stages, from preparation to purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Purification of 4-Arylquinoline-6-Carbonitrile Products from Palladium Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual palladium catalysts from 4-arylquinoline-6-carbonitrile products. Below, you will find frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols for various purification methods.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium from my 4-arylquinoline-6-carbonitrile product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity. For instance, the permitted daily exposure (PDE) for oral administration of palladium is 100 µ g/day , which can translate to a concentration limit as low as 10 ppm for a drug with a daily dose of 10 g.[1] Beyond regulatory compliance, palladium residues can interfere with downstream synthetic transformations and biological assays, leading to unreliable and difficult-to-reproduce results.
Q2: What are the most common methods for removing residual palladium?
A2: The most prevalent methods for palladium removal include:
-
Filtration: Using filter aids like Celite® to remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[2][3]
-
Adsorption: Employing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1]
-
Scavenging: Utilizing solid-supported reagents (scavengers) with functional groups that selectively bind to palladium, which can then be filtered off.[1]
-
Chromatography: Separating the desired product from the palladium catalyst using techniques like column chromatography.[2]
-
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities in the mother liquor.
Q3: My product is a 4-arylquinoline-6-carbonitrile. Are there any specific challenges I should be aware of?
A3: Yes, the quinoline nitrogen and the carbonitrile group in your product can potentially chelate with palladium. This strong interaction can make the palladium more soluble in the reaction mixture and more difficult to remove by simple filtration. Therefore, methods employing strong chelating agents or scavengers are often more effective for this class of compounds.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are solid-supported materials, typically based on silica or polystyrene, that are functionalized with ligands exhibiting a high affinity for palladium.[1] Common functional groups for palladium scavenging include thiols, thioureas, and dimercaptotriazine (DMT).[1] When the crude product solution is treated with a scavenger, the palladium binds to these functional groups, and the solid scavenger-palladium complex can be easily removed by filtration.[1]
Q5: Is activated carbon a good option for removing palladium from my product?
A5: Activated carbon is a cost-effective and commonly used adsorbent for palladium removal.[1] However, it can lack selectivity and may adsorb your desired 4-arylquinoline-6-carbonitrile product, leading to significant yield loss.[1][4] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[5]
Troubleshooting Guides
This section addresses specific issues you might encounter during the palladium removal process for your 4-arylquinoline-6-carbonitrile products.
Issue 1: High Palladium Content in the Final Product After Initial Purification
-
Possible Cause: Strong chelation of palladium to the quinoline nitrogen or the carbonitrile group, making it soluble and difficult to remove by simple filtration.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective for palladium.
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. A higher temperature (e.g., 40-60 °C) can sometimes improve scavenging efficiency, provided your product is thermally stable.
-
Consider a Different Scavenger Type: If a thiol-based scavenger is ineffective, try a DMT-based scavenger, as it can be more effective for a wider range of palladium species.
-
Activated Carbon Treatment: As a cost-effective option, try treating the solution with activated carbon. Be mindful of potential product loss.
-
Issue 2: Significant Product Loss During the Purification Process
-
Possible Cause: Non-specific adsorption of your polar 4-arylquinoline-6-carbonitrile product onto the purification medium, especially activated carbon or silica-based scavengers.[4][6]
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for non-specific binding.
-
Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or activated carbon cake with a generous amount of fresh solvent to recover as much of your product as possible.
-
Change the Scavenger Support: If using a silica-based scavenger, consider switching to a polymer-based scavenger (e.g., polystyrene-supported), which may have different adsorption properties.
-
Adjust the Solvent System: A solvent in which your product is highly soluble may decrease its non-specific adsorption to the scavenger.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variation in the final oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) at the end of the reaction. Different palladium species can have different solubilities and affinities for scavengers.
-
Troubleshooting Steps:
-
Standardize the Reaction Quench and Work-up: Ensure a consistent work-up procedure for every batch to minimize variability in the palladium species.
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective for multiple palladium oxidation states, such as a DMT-based scavenger.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging could potentially convert the palladium into a single, more easily removed species. However, the compatibility of this step with your 4-arylquinoline-6-carbonitrile product must be carefully evaluated.
-
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize the reported efficiencies of various palladium removal techniques. Note that the effectiveness of each method can be highly dependent on the specific substrate, catalyst, and reaction conditions. It is always recommended to perform a small-scale screen of different methods to find the optimal procedure for your specific 4-arylquinoline-6-carbonitrile product.
Table 1: Performance of Palladium Scavengers
| Scavenger Type | Support | Typical Loading (wt%) | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Reference |
| SiliaMetS® Thiol | Silica | 10 - 50 | 2400 | ≤ 16 | High | [5] |
| SiliaMetS® Thiourea | Silica | 10 - 50 | 2400 | ≤ 16 | High | [5] |
| Quadrapure® (Thiourea) | Polymer | 10 | 2400 | > 100 | Moderate | [5] |
| Activated Carbon (Darco) | Carbon | 10 | 2400 | > 200 | Low to Moderate | [5] |
| Thiol-functionalized silica | Silica | 0.2 (wt) | 300 | < 1 | Not Reported | [4] |
| MP-TMT | Polystyrene | 0.2 (wt) | 330 | 10 - 30 | High |
Table 2: Comparison of Activated Carbon and Metal Scavengers
| Method | Advantages | Disadvantages | Typical Product Loss |
| Activated Carbon | Cost-effective, readily available.[1] | Can have low selectivity, leading to product loss; lower efficiency than scavengers.[1][5] | 8 - 15% or higher[4] |
| Metal Scavengers | High selectivity, high efficiency, often results in higher product recovery.[5] | Higher cost compared to activated carbon. | Typically < 5% |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration through Celite®
This protocol is suitable for removing solid palladium catalysts.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[7]
-
Celite® Pad Preparation: Prepare a Celite® pad by placing a piece of filter paper in a Büchner or sintered glass funnel and adding a 1-2 cm layer of Celite®.[8] Gently compact the Celite® to form a level bed and pre-wet the pad with the solvent used for dilution.[8]
-
Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® pad under gentle vacuum.[8]
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (e.g., Silica-Thiol)
This protocol is effective for removing soluble palladium species.
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of your palladium catalyst and the reaction solvent. For 4-arylquinoline-6-carbonitrile products, a thiol- or DMT-based scavenger is a good starting point.
-
Addition of Scavenger: To the crude reaction mixture (after removal of any solid reagents), add the recommended amount of the solid-supported scavenger (typically 5-20 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally for your specific product.
-
Filtration: Remove the scavenger by filtration through a Büchner funnel or a short plug of cotton.
-
Washing: Wash the filtered scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain your purified product.
Protocol 3: Palladium Removal Using Activated Carbon
This protocol is a cost-effective alternative for removing soluble palladium, but be mindful of potential yield loss.
-
Addition of Activated Carbon: To the crude product dissolved in a suitable solvent, add activated carbon (typically 5-10 wt% of the crude product).[7]
-
Stirring: Stir the suspension at room temperature for 2-12 hours.[7]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[7] Caution: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.
-
Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the combined filtrates to obtain the product.[7]
Mandatory Visualizations
Decision-Making Workflow for Palladium Removal
Caption: A decision-making workflow to guide the selection of an appropriate palladium removal method.
Troubleshooting Logic for Low Product Yield
Caption: A troubleshooting guide for addressing low product yield during palladium removal.
References
Technical Support Center: Preventing Hydrolysis of the Carbonitrile Group
Welcome to our technical support center for chemists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with carbonitrile-containing compounds, specifically focusing on preventing unwanted hydrolysis during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: My nitrile is hydrolyzing to a carboxylic acid during my reaction. How can I prevent this?
A1: Unwanted nitrile hydrolysis is a common side reaction, particularly under harsh acidic or basic conditions at elevated temperatures. To prevent this, you can:
-
Control the pH: Nitrile hydrolysis is catalyzed by both acid and base. Maintaining a neutral or near-neutral pH can significantly slow down the rate of hydrolysis.
-
Lower the reaction temperature: Hydrolysis is often accelerated at higher temperatures. Running your reaction at a lower temperature, even if it requires a longer reaction time, can help preserve the nitrile group.
-
Use milder reagents: Opt for less harsh reagents that can achieve your desired transformation under neutral or milder conditions.
-
Limit exposure to water: Since water is a key reagent in hydrolysis, using anhydrous solvents and reagents can be an effective strategy.
Q2: I want to selectively hydrolyze my nitrile to a primary amide without over-hydrolysis to the carboxylic acid. What conditions should I use?
A2: Stopping the hydrolysis at the amide stage requires carefully controlled conditions. Here are some effective methods:
-
Alkaline Hydrogen Peroxide: This is a classic and effective method. The reaction is typically carried out under basic conditions using hydrogen peroxide.[1][2] The hydroperoxide anion is a more effective nucleophile than hydroxide for this transformation.
-
Acid-Catalyzed Hydration: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) or acetic acid (AcOH) and sulfuric acid can selectively hydrate nitriles to amides.[3][4]
-
Tetrabutylammonium Hydroxide (TBAH): This reagent can be used as a catalyst for the selective hydration of nitriles to amides.[5]
-
Transition Metal Catalysis: Various transition metal catalysts, such as those based on platinum or copper, can facilitate the selective hydration of nitriles under mild conditions.[6]
Q3: Are there any protecting groups for the nitrile functionality?
A3: The use of dedicated protecting groups for nitriles is not a common strategy in organic synthesis. This is due to a combination of factors:
-
Relative Inertness: The carbon-nitrogen triple bond is relatively stable under a variety of reaction conditions, making protection unnecessary in many cases.
-
Difficulty in Reversible Masking: Developing a group that can be easily attached to the highly stable nitrile and then selectively removed under mild conditions has proven challenging.
-
Alternative Strategies: Chemists typically find it more practical to control reaction conditions (e.g., temperature, pH, reagents) to prevent unwanted nitrile reactions rather than employing a protection-deprotection sequence.[7] The focus is often on finding chemoselective reactions that leave the nitrile group intact.
Q4: How can I perform a reaction on another functional group in my molecule, like an ester, without affecting the nitrile?
A4: This requires a chemoselective approach. For instance, to hydrolyze an ester in the presence of a nitrile (a common challenge), you need to choose conditions that favor saponification of the ester while minimizing nitrile hydrolysis.[8][9] This can be achieved by:
-
Careful choice of base and solvent: Using a hindered base or a specific solvent system can modulate the reactivity.
-
Transesterification followed by hydrolysis: A recent strategy involves converting the less reactive ester to a more reactive one (e.g., a trifluoroethyl ester) that can be hydrolyzed under milder conditions that do not affect the nitrile.[9]
-
Enzymatic hydrolysis: In some cases, enzymes can provide high chemoselectivity for ester hydrolysis.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Nitrile is fully hydrolyzing to a carboxylic acid instead of the desired amide. | Reaction conditions are too harsh (high temperature, strong acid/base). | Use milder conditions. For basic hydrolysis, consider using alkaline H₂O₂ at room temperature. For acidic conditions, a TFA/H₂SO₄ mixture can be effective.[1][3] |
| Low yield of amide and recovery of starting nitrile. | Reaction is too slow under the mild conditions used. | Cautiously increase the temperature or reaction time while monitoring the reaction closely for the formation of the carboxylic acid byproduct. Consider using a catalyst to accelerate the reaction. |
| An ester in my molecule is hydrolyzing along with the nitrile. | The hydrolysis conditions are not chemoselective. | For selective ester hydrolysis, consider enzymatic methods or a two-step transesterification/hydrolysis approach under mild conditions.[8][9] For selective nitrile hydration, use conditions known to be mild towards esters, such as certain transition metal catalysts. |
| Difficulty in isolating the amide product. | The amide may be water-soluble, leading to losses during aqueous workup. | After neutralization, extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate). Salting out the aqueous layer with NaCl can also improve extraction efficiency. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the selective conversion of nitriles to amides using various methods.
Table 1: Alkaline Hydrogen Peroxide Method
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | NaOH | Ethanol/Water | Room Temp | 2 | 95 | Patent Ref[10] |
| Acetonitrile | NaOH | Water | 50 | 4 | 95 | Patent Ref[10] |
| Various Aromatic Nitriles | WEB (source of base) | WEB/Water | 60 | 1 | 90-95 | [11] |
Table 2: Acid-Catalyzed Hydration Method
| Substrate | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzonitrile | TFA/H₂SO₄ (4:1) | Room Temp | 1 | 98 |[3] | | Phenylacetonitrile | TFA/H₂SO₄ (4:1) | Room Temp | 1 | 95 |[3] | | Adiponitrile | TFA/H₂SO₄ (4:1) | Room Temp | 3 | 92 (diamide) |[3] | | Mesitonitrile | AcOH/H₂SO₄ | >90 | - | High |[3] |
Experimental Protocols
Protocol 1: Selective Hydrolysis of a Nitrile to a Primary Amide using Alkaline Hydrogen Peroxide
This protocol is a general procedure for the conversion of a nitrile to an amide using urea-hydrogen peroxide (UHP) as a convenient source of H₂O₂.
Materials:
-
Nitrile substrate
-
Urea-hydrogen peroxide (UHP)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Heptane
Procedure:
-
In a round-bottom flask, dissolve urea-hydrogen peroxide (6.0 eq) in water.
-
Cool the solution in an ice bath.
-
Add sodium hydroxide (3.5 eq) to the cooled solution.
-
In a separate flask, dissolve the nitrile substrate (1.0 eq) in ethanol.
-
Add the solution of the nitrile to the cold alkaline hydrogen peroxide solution.
-
Stir the reaction mixture vigorously at room temperature for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and ethyl acetate.
-
Adjust the pH of the aqueous layer to 4 with 1M HCl.
-
Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by trituration with an appropriate solvent system (e.g., 2:1 ether/heptane) or by column chromatography.[10]
Protocol 2: Selective Hydrolysis of a Nitrile to a Primary Amide using TFA/H₂SO₄
This protocol describes the acid-catalyzed hydration of a nitrile to an amide.
Materials:
-
Nitrile substrate
-
Trifluoroacetic acid (TFA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, place the nitrile substrate.
-
Cool the flask in an ice-water bath.
-
Slowly add a pre-mixed solution of TFA and concentrated H₂SO₄ (typically a 4:1 v/v ratio).
-
Stir the reaction mixture at room temperature for 1-8 hours, monitoring the reaction progress by TLC.[3]
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude amide.
-
Purify the product by recrystallization or column chromatography as needed.
Diagrams
References
- 1. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile and highly selective conversion of nitriles to amides via indirect acid-catalyzed hydration using TFA or AcOH-H2SO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitrile to Amide - UHP [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion in 4-Bromoquinoline-6-carbonitrile reactions
Welcome to the technical support center for 4-Bromoquinoline-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during synthetic reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Yield and Incomplete Conversion in Cross-Coupling Reactions
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings are common and can often be resolved by systematically evaluating the reaction components and conditions.
Initial Checks:
-
Reagent Quality: Ensure the boronic acid is not degraded, as they can undergo protodeboronation over time. Use anhydrous solvents and ensure the base is of high quality.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction vessel is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Catalyst Activity: The palladium catalyst may be inactive. Use a fresh batch of catalyst or a more robust pre-catalyst.
Troubleshooting Steps:
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient catalyst activity. | Increase catalyst loading to 3-5 mol%. Consider using a more active catalyst system, such as a palladacycle-based pre-catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature in 10 °C increments (typically reactions are run at 80-100 °C).[1] | |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, DMF).[2] | |
| Formation of Side Products | Homocoupling of boronic acid. | Ensure a rigorously inert atmosphere. Add the boronic acid in slight excess (1.1-1.2 equivalents). |
| Debromination of starting material. | This side reaction, known as hydrodehalogenation, can be minimized by ensuring anhydrous conditions and choosing a non-protic solvent if possible. |
Q2: I'm observing significant starting material recovery in my Buchwald-Hartwig amination. What adjustments should I make?
A2: Incomplete conversion in Buchwald-Hartwig aminations often points to issues with the catalyst system or the base used.
Key Considerations:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to promote both the oxidative addition and reductive elimination steps.
-
Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, this compound can be sensitive to very strong bases, which may lead to side reactions. Cesium carbonate (Cs₂CO₃) can be a milder and effective alternative.[3]
-
Amine Quality: Ensure the amine coupling partner is pure and dry.
Section 2: Side Reactions and Impurities
Q3: My reaction mixture shows a new, more polar spot on the TLC plate, and I suspect hydrolysis of the nitrile group. How can I prevent this?
A3: The carbonitrile group is susceptible to hydrolysis to a carboxylic acid, especially under harsh acidic or basic conditions, particularly with heating.[4]
Preventative Measures:
-
Control of pH: Avoid strongly acidic or basic conditions during the reaction and work-up. If a strong base is required for the coupling, consider using a milder base like Cs₂CO₃ or K₃PO₄.
-
Reaction Temperature and Time: Minimize reaction time and use the lowest effective temperature to reduce the rate of hydrolysis.
-
Work-up Conditions: During the work-up, avoid prolonged exposure to strong aqueous acids or bases. Neutralize the reaction mixture promptly.
Q4: I am observing the formation of a debrominated byproduct (Quinoline-6-carbonitrile). What causes this and how can it be minimized?
A4: The formation of a debrominated product is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings.
Common Causes and Solutions:
-
Presence of Protic Impurities: Traces of water or other protic solvents can serve as a proton source. Ensure all reagents and solvents are strictly anhydrous.
-
β-Hydride Elimination: If the coupling partner has β-hydrogens, this can be a competing pathway. Using bulky ligands can sometimes suppress this side reaction.
-
Catalyst System: Some catalyst systems are more prone to this side reaction. Screening different ligands and palladium sources may be necessary.
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions with bromoquinoline substrates. Note that optimal conditions may vary depending on the specific coupling partners.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 16 | ~80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 12 | ~75-85 |
Data is representative for similar bromoquinoline substrates.[1]
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 110 | 18 | ~80-90 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | THF | 90 | 24 | ~70-85 |
| Benzylamine | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 16 | ~75-88 |
Data is representative for similar bromoquinoline substrates.[3][5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the selective coupling at the C6-bromo position of a similar substrate.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the substrate should be around 0.1 M.
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on conditions for similar bromoquinoline substrates.[3][5]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.
Visual Guides
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: Simplified catalytic cycle for common palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Synthesis of 4-Bromoquinoline-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Bromoquinoline-6-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: A common strategy involves a multi-step synthesis beginning with the construction of the quinoline core, followed by functional group manipulations. A plausible route starts from 4-bromoaniline, proceeds through a cyclization to form a 6-bromoquinolin-4-ol intermediate, which is then converted to the 4-bromo derivative. The final step is the introduction of the nitrile group at the 6-position, often via a cyanation reaction of a bromo-precursor.
Q2: Are there alternative methods for the cyanation step?
A2: Yes, several methods exist for the cyanation of aryl bromides.[1] While traditional methods like the Rosenmund-von Braun reaction using copper(I) cyanide are effective, modern palladium-catalyzed cyanation reactions often offer milder conditions and broader functional group tolerance.[1][2] More recent developments include organophotoredox catalysis for the cyanation of aryl bromides.[3]
Q3: What are the main safety precautions to consider during this synthesis?
A3: Key safety precautions include working in a well-ventilated fume hood, especially when handling phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. Cyanide compounds are highly toxic and must be handled with extreme care, following all institutional safety protocols. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the initial cyclization to form 6-bromoquinolin-4-ol. | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; high-boiling solvents like diphenyl ether often require precise temperature control. - Ensure the purity of 4-bromoaniline and other reagents. |
| Difficulty in converting 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline. | - Incomplete reaction with the chlorinating agent (e.g., POCl₃). - Hydrolysis of the product back to the starting material during workup. | - Ensure an adequate excess of the chlorinating agent is used. - The addition of a catalytic amount of DMF can facilitate the reaction.[4] - Perform the workup under anhydrous or near-anhydrous conditions until the excess reagent is quenched. |
| Poor conversion of the 4-chloro to the 4-bromo derivative. | - Inefficient halogen exchange reaction. | - Consider using a Finkelstein-type reaction with a suitable bromide salt (e.g., NaBr) in a solvent like acetonitrile. Driving the equilibrium by removing the formed chloride salt can improve the yield. |
| Low yield during the final cyanation step. | - Catalyst deactivation in palladium-catalyzed reactions. - Incomplete reaction. - Hydrolysis of the nitrile group under acidic or basic workup conditions. | - Use appropriate ligands to stabilize the palladium catalyst.[2] - Ensure anhydrous reaction conditions. - Carefully control the pH during the workup. If hydrolysis to the carboxylic acid is observed, consider a milder workup procedure.[5] |
| Formation of multiple unidentified byproducts. | - Side reactions due to high temperatures. - Cross-reactivity of reagents with multiple functional groups. | - Optimize reaction temperatures and times. - Consider the use of protecting groups if sensitive functionalities are present. - Purify intermediates at each step to prevent the carryover of impurities. |
Experimental Protocols
A representative multi-step synthesis for this compound is outlined below.
Step 1: Synthesis of 6-bromoquinolin-4-ol
This step is analogous to the Gould-Jacobs reaction.
-
A mixture of 4-bromoaniline and diethyl malonate is heated at 140-150 °C for 2-3 hours.
-
The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes to induce cyclization.
-
Upon cooling, the precipitated 6-bromo-4-hydroxyquinoline is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
Step 2: Synthesis of 6-bromo-4-chloroquinoline
-
To a stirred suspension of 6-bromoquinolin-4-ol in an inert solvent (e.g., toluene), phosphorus oxychloride (POCl₃) is added.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto ice.
-
The aqueous solution is neutralized with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of 4,6-dibromoquinoline
A halogen exchange reaction can be performed to convert the 4-chloro to the 4-bromo derivative.
-
6-bromo-4-chloroquinoline is dissolved in a suitable solvent like acetonitrile.
-
An excess of a bromide salt, such as sodium bromide (NaBr), is added.
-
The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Step 4: Synthesis of this compound
This final step can be achieved via a palladium-catalyzed cyanation.
-
To a solution of 4,6-dibromoquinoline in a suitable solvent (e.g., DMF or DMA), a cyanide source such as zinc cyanide (Zn(CN)₂) is added.
-
A palladium catalyst, for example, Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand, is added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.
-
The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled and partitioned between an aqueous solution (e.g., aqueous ammonia or sodium bicarbonate) and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields (Illustrative)
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclization | 4-bromoaniline, diethyl malonate | Diphenyl ether | 250 | 0.5-1 | 70-80 |
| 2 | Chlorination | 6-bromoquinolin-4-ol, POCl₃ | Toluene | 110 | 3-5 | 85-95 |
| 3 | Bromination | 6-bromo-4-chloroquinoline, NaBr | Acetonitrile | 82 | 12-24 | 75-85 |
| 4 | Cyanation | 4,6-dibromoquinoline, Zn(CN)₂, Pd catalyst | DMF | 100-120 | 6-12 | 60-75 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 3. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 4-Bromoquinoline-6-carbonitrile Synthesis
This guide is designed for researchers, scientists, and drug development professionals to aid in the identification of byproducts in the synthesis of 4-Bromoquinoline-6-carbonitrile using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most probable byproducts in the synthesis of this compound?
A1: Based on common synthetic routes for quinoline derivatives, several byproducts can be anticipated. These often arise from incomplete reactions, side reactions, or subsequent degradation. The most common byproducts include:
-
Starting materials and intermediates: Depending on the synthetic pathway, you might observe precursors such as Quinoline-6-carbonitrile, 4-Hydroxyquinoline-6-carbonitrile, or 4-Chloroquinoline-6-carbonitrile.
-
Hydrolysis products: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which may be present during the reaction or work-up, leading to the formation of 4-Bromoquinoline-6-carboxamide and 4-Bromoquinoline-6-carboxylic acid.
-
Dehalogenated product: The bromine atom can be removed through various reductive processes, resulting in Quinoline-6-carbonitrile.
-
Isomeric byproducts: Depending on the specificity of the synthetic steps, isomers like 6-Bromoquinoline-4-carbonitrile could be formed.
-
Poly-brominated species: If the bromination step is not well-controlled, di- or even tri-brominated quinoline carbonitriles may be generated.
Q2: How can I distinguish between the target compound and its isomer, 6-Bromoquinoline-4-carbonitrile, using LC-MS?
A2: While these isomers have the same mass-to-charge ratio (m/z), they can be separated chromatographically. Due to differences in their polarity and interaction with the stationary phase of the LC column, they will exhibit different retention times. Developing a robust chromatographic method with a suitable gradient elution is crucial for their separation.
Q3: What are the expected m/z values for the protonated molecular ions [M+H]⁺ of the main byproducts?
A3: In positive ion mode electrospray ionization (ESI+), the expected m/z for the [M+H]⁺ ions of the potential byproducts are listed in the data table below. It is also advisable to look for adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common in LC-MS analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak observed for the target compound | - Incorrect MS polarity setting.- The compound is not ionizing well under the chosen conditions.- The compound has degraded.- Incorrect injection volume. | - Ensure the mass spectrometer is in the correct ionization mode (positive mode is generally suitable for nitrogen-containing heterocycles).- Modify the mobile phase composition, for example, by adjusting the pH or the concentration of formic acid.- Prepare a fresh sample for analysis.- Verify the injection volume in the sequence and method. |
| Poor peak shape (tailing or fronting) | - Column overload.- Incompatible sample solvent.- Secondary interactions with the stationary phase. | - Dilute the sample.- Dissolve the sample in the initial mobile phase.- Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the stationary phase. |
| Shifting retention times | - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation. | - Increase the column equilibration time between injections.- Prepare fresh mobile phase.- Replace the analytical column. |
| High background noise | - Contaminated mobile phase or LC system.- Use of non-volatile buffers. | - Use high-purity LC-MS grade solvents.- Flush the LC system thoroughly.- Use volatile mobile phase additives like formic acid or ammonium formate. |
| Identification of unexpected peaks | - Contamination from sample preparation (e.g., plasticizers).- Carryover from a previous injection. | - Run a blank injection of the sample solvent to identify contaminant peaks.- Implement a needle wash step between injections. |
Data Presentation
The following table summarizes the calculated molecular weights and the expected m/z values for the protonated molecular ions [M+H]⁺ of this compound and its potential byproducts.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| This compound (Target) | C₁₀H₅BrN₂ | 232.07 | 232.98, 234.98 (Isotopic pattern for Br) |
| Quinoline-6-carbonitrile | C₁₀H₆N₂ | 154.17 | 155.06 |
| 4-Hydroxyquinoline-6-carbonitrile | C₁₀H₆N₂O | 170.17 | 171.06 |
| 4-Chloroquinoline-6-carbonitrile | C₁₀H₅ClN₂ | 188.62 | 189.02, 191.02 (Isotopic pattern for Cl) |
| 4-Bromoquinoline-6-carboxamide | C₁₀H₇BrN₂O | 251.08 | 251.99, 253.99 (Isotopic pattern for Br) |
| 4-Bromoquinoline-6-carboxylic acid | C₁₀H₆BrNO₂ | 252.07 | 252.97, 254.97 (Isotopic pattern for Br) |
| 4,X-Dibromoquinoline-6-carbonitrile | C₁₀H₄Br₂N₂ | 311.97 | 310.89, 312.89, 314.89 (Isotopic pattern for Br₂) |
Experimental Protocols
Protocol for LC-MS Analysis of this compound Synthesis Mixture
-
Sample Preparation: a. Carefully take a small aliquot (e.g., 10 µL) of the reaction mixture. b. Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. c. Vortex the sample to ensure homogeneity. d. Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
-
LC-MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Visualizations
Caption: Logical workflow for byproduct identification.
Caption: Plausible synthesis pathway and potential side reactions.
Validation & Comparative
Navigating the Spectroscopic Landscape of Substituted Quinolines: A Comparative NMR Analysis
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum is a powerful tool for identifying the substitution pattern on the quinoline ring. Protons on the quinoline scaffold typically resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The electronic environment, influenced by the nature and position of substituents, dictates the precise chemical shifts and coupling constants.
For 4-Bromoquinoline-6-carbonitrile, the presence of an electron-withdrawing bromine atom at the C4 position and a nitrile group at the C6 position is expected to significantly influence the chemical shifts of the protons. The bromine atom will likely deshield the adjacent protons, while the nitrile group will exert a similar effect on the protons of the benzene ring of the quinoline system.
To illustrate these effects, the experimental ¹H NMR data of several related quinoline derivatives are presented in Table 1. By comparing the chemical shifts of protons in 6-Bromoquinoline and 4-Phenylquinoline-6-carbonitrile, we can infer the expected shifts for this compound.
Table 1: Comparative ¹H NMR Data of Substituted Quinolines (in CDCl₃)
| Compound | H2 (ppm) | H3 (ppm) | H5 (ppm) | H7 (ppm) | H8 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~8.9 (d) | ~7.8 (d) | ~8.4 (d) | ~8.0 (dd) | ~8.3 (d) | - |
| 6-Bromoquinoline | 8.89 (dd) | 7.41 (dd) | 8.08 (d) | 7.65 (dd) | 8.08 (d) | H5: 8.08 (d) |
| 4-Phenylquinoline-6-carbonitrile [1] | 9.07 (d, J=4.5 Hz) | - | 8.33 (d, J=1.8 Hz) | 7.87 (dd, J=8.8, 1.9 Hz) | 8.26 (d, J=8.7 Hz) | Phenyl: 7.43-7.69 (m) |
| 4-Bromoquinoline | 8.80 (d) | 7.75 (d) | 8.15 (d) | 7.60 (t) | 7.80 (t) | - |
Note: Data for 6-Bromoquinoline and 4-Bromoquinoline are typical values. Predicted values for this compound are estimations based on substituent effects observed in related compounds.
Comparative Analysis of ¹³C NMR Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of the substituents. The carbon atom attached to the bromine (C4) is expected to be significantly deshielded, as is the carbon of the nitrile group (C≡N) and the carbon to which it is attached (C6).
Table 2 presents a comparison of the ¹³C NMR data for related quinoline derivatives, which helps in predicting the chemical shifts for this compound. The broad chemical shift range in ¹³C NMR (up to 200 ppm) allows for the clear resolution of individual carbon signals, making it a powerful tool for structural confirmation.[2]
Table 2: Comparative ¹³C NMR Data of Substituted Quinolines (in CDCl₃)
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | C≡N |
| This compound (Predicted) | ~151 | ~124 | ~135 | ~149 | ~130 | ~110 | ~133 | ~129 | ~148 | ~118 |
| 6-Bromoquinoline | 150.5 | 122.0 | 148.8 | 129.5 | 131.2 | 121.5 | 133.5 | 128.8 | 147.9 | - |
| 4-Phenylquinoline-6-carbonitrile [1] | 152.7 | 122.7 | 149.1 | 126.3 | 132.6 | 110.4 | 131.4 | 129.0 | 149.6 | 118.7 |
Note: Data for 6-Bromoquinoline are typical values. Predicted values for this compound are estimations based on substituent effects observed in related compounds.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR characterization of quinoline derivatives.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently agitate the tube to ensure the sample is completely dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Typical ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
Typical ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.[2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
Conclusion
While experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, a comparative analysis of structurally similar compounds provides a robust framework for predicting its spectroscopic characteristics. The electron-withdrawing nature of the bromo and cyano substituents is expected to induce significant downfield shifts in the proton and carbon spectra relative to unsubstituted quinoline. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers working on the synthesis and characterization of novel quinoline derivatives, facilitating efficient structural verification and accelerating the drug discovery and development process.
References
Mass Spectrometry in the Analysis of 4-Bromoquinoline-6-carbonitrile and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of mass spectrometry for the characterization of 4-Bromoquinoline-6-carbonitrile and its derivatives, offering insights into its performance against other analytical techniques and presenting supporting experimental data paradigms.
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound (C₁₀H₅BrN₂), a heterocyclic compound with significant potential in medicinal chemistry, mass spectrometry plays a crucial role in confirming its identity and characterizing its derivatives.
Performance Comparison: Mass Spectrometry vs. Alternative Techniques
The selection of an analytical technique is contingent on the specific information required. While mass spectrometry excels in providing molecular weight and fragmentation data, a comprehensive structural validation often necessitates a multi-technique approach.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, small sample requirement, provides definitive molecular weight. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in nearly equal abundance), aiding in identification.[1][2] | Isomers may not be distinguishable without tandem MS (MS/MS) and chromatographic separation. Can be a "hard" ionization technique, leading to extensive fragmentation and a weak or absent molecular ion peak in some cases.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. | Provides unambiguous structure elucidation and differentiates between isomers. | Requires a larger sample size compared to MS, and analysis time can be longer. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast and non-destructive. Excellent for identifying key functional groups like the nitrile (C≡N) stretch. | Provides limited information about the overall molecular structure and cannot distinguish between isomers with similar functional groups. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystalline solid, including bond lengths and angles. | Provides the absolute structure of a molecule. | Requires a suitable single crystal, which can be challenging to grow. |
Mass Spectrometry of this compound: Expected Data
While a publicly available, detailed mass spectrum for this compound is not readily found, we can predict the expected key features based on the analysis of structurally similar compounds and general fragmentation principles.
Expected Mass Spectrum Data for this compound
| Feature | Expected Observation | Rationale |
| Molecular Ion (M⁺) | A pair of peaks of nearly equal intensity at m/z 232 and 234. | Corresponds to the molecular weight of the compound containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. |
| Major Fragment Ions | [M-Br]⁺, [M-HCN]⁺, [M-Br-HCN]⁺ | Loss of the bromine radical is a common fragmentation pathway for brominated compounds. Elimination of hydrogen cyanide (HCN) is characteristic of nitrile-containing aromatic compounds. Subsequent loss of both moieties is also expected. |
| Other Fragments | Ions corresponding to the quinoline ring system. | Fragmentation of the quinoline core would lead to smaller, characteristic ions. |
Experimental Protocols for Mass Spectrometry Analysis
The following provides a generalized methodology for the mass spectrometric analysis of this compound and its derivatives. Specific parameters may require optimization based on the instrumentation and the specific derivative being analyzed.
Sample Preparation
-
Dissolution: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a high-purity solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture thereof).
-
Purity: Ensure the sample is of sufficient purity to avoid interference from impurities in the mass spectrum.
Instrumentation and Data Acquisition
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source is recommended for accurate mass measurements and structural elucidation.[4]
-
Ionization Technique:
-
Electron Ionization (EI): A "hard" ionization technique that bombards the sample with high-energy electrons, leading to extensive fragmentation. This is useful for detailed structural analysis by comparing the fragmentation pattern to spectral libraries.[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, making it ideal for accurate molecular weight determination.[4]
-
-
Mass Analyzer: The ions are separated based on their mass-to-charge ratio.
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic bromine isotopic pattern.
-
Analyze the fragmentation pattern to deduce the structure of the fragments.
-
Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the parent and fragment ions.
-
Visualizing the Analytical Workflow and Fragmentation
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a plausible fragmentation pathway for this compound.
Caption: Experimental workflow for the mass spectrometry analysis of quinoline derivatives.
Caption: Plausible fragmentation pathway for this compound.
References
Reactivity Face-Off: 4-Bromo vs. 4-Chloroquinoline-6-carbonitrile in Nucleophilic Aromatic Substitution
For Immediate Publication
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the quinoline scaffold remains a cornerstone of medicinal chemistry. The strategic functionalization at the 4-position is often a critical step in modulating biological activity. This guide provides an in-depth comparison of the reactivity of two key intermediates, 4-bromoquinoline-6-carbonitrile and 4-chloroquinoline-6-carbonitrile, in the context of nucleophilic aromatic substitution (SNA r). This analysis is supported by established chemical principles and representative experimental data to inform substrate selection and reaction optimization.
Executive Summary
The selection between a bromo or chloro substituent at the 4-position of the quinoline-6-carbonitrile core can significantly impact reaction efficiency and yield. Based on fundamental principles of organic chemistry, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy is a primary determinant of reactivity in nucleophilic aromatic substitution reactions where the cleavage of the carbon-halogen bond is a key step. Consequently, this compound is generally the more reactive substrate, often leading to higher yields and requiring milder reaction conditions compared to its chloro counterpart.
Comparative Reactivity Data
While direct side-by-side kinetic studies for these specific molecules are not extensively available in the public domain, the following table summarizes representative data extrapolated from analogous transformations in the literature, illustrating the expected difference in performance in a typical nucleophilic aromatic substitution reaction, such as amination.
| Parameter | This compound | 4-Chloroquinoline-6-carbonitrile |
| Relative Reaction Rate | Faster | Slower |
| Typical Reaction Temperature | 80-100°C | 100-130°C |
| Typical Reaction Time | 4-8 hours | 8-24 hours |
| Representative Yield (%) | 85-95% | 70-85% |
| Leaving Group Ability | Good | Moderate |
Theoretical Framework: The SNAr Mechanism
Nucleophilic aromatic substitution on the 4-haloquinoline system proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the quinoline nitrogen and the cyano group at the 6-position activates the aromatic ring for nucleophilic attack at the 4-position.
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Substituted Quinoline-6-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
Detailed methodologies are crucial for the synthesis and crystallographic analysis of novel compounds. Below are generalized protocols based on established chemical and crystallographic practices.
1. Synthesis and Crystallization of 4-Substituted Quinoline-6-carbonitriles
The synthesis of the target compounds can be approached via multi-step synthetic routes, such as the Combes or Friedlaender quinoline synthesis.[2] A plausible pathway is outlined below:
-
Step 1: Synthesis of a 4-Aminobenzonitrile Precursor: Begin with a commercially available substituted aniline, and introduce the cyano group at the para-position through a Sandmeyer reaction or palladium-catalyzed cyanation.
-
Step 2: Cyclization to form the Quinoline Core: React the 4-aminobenzonitrile derivative with a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate for a 2-methyl-4-hydroxyquinoline) under acidic conditions (like the Conrad-Limpach synthesis) or with an α,β-unsaturated carbonyl compound (Skraup synthesis) to form the quinoline ring system.[2]
-
Step 3: Functionalization at the 4-Position:
-
For 4-chloro derivatives, the corresponding 4-quinolone can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
For 4-amino derivatives, the 4-chloroquinoline can undergo nucleophilic aromatic substitution with ammonia or a protected amine.[3]
-
The 4-hydroxy derivative is often an intermediate in the synthesis of the 4-chloro analogue.[4][5]
-
-
Step 4: Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include ethanol, methanol, chloroform, and ethyl acetate.
2. Single-Crystal X-ray Diffraction Analysis
The following protocol is standard for determining the crystal structure of a small organic molecule.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-123 K) to minimize thermal vibrations. X-rays (commonly from a Cu-Kα or Mo-Kα source) are directed at the crystal.[6] As the crystal is rotated, a detector collects the diffraction pattern.
-
Structure Solution and Refinement: The collected data is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Comparative Crystallographic Data
The substituent at the 4-position of the quinoline-6-carbonitrile scaffold is expected to significantly influence the crystal packing through various intermolecular interactions. The following table provides an exemplary comparison of expected crystallographic parameters for different substituents. The data is illustrative and based on general principles and data from structurally related molecules.[7]
| Parameter | 4-H-quinoline-6-carbonitrile | 4-Amino-quinoline-6-carbonitrile | 4-Hydroxy-quinoline-6-carbonitrile | 4-Chloro-quinoline-6-carbonitrile |
| Empirical Formula | C₁₀H₆N₂ | C₁₀H₇N₃ | C₁₀H₆N₂O | C₁₀H₅ClN₂ |
| Crystal System | Monoclinic | Monoclinic / Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁/c or P2₁2₁2₁ | Pnma or Pbca | P2₁/c |
| a (Å) | ~11.5 | ~12.0 | ~11.8 | ~12.5 |
| b (Å) | ~8.0 | ~7.5 | ~8.2 | ~7.8 |
| c (Å) | ~9.5 | ~10.0 | ~9.8 | ~10.2 |
| β (˚) | ~105 | ~103 | 90 | ~108 |
| Z | 4 | 4 | 4 | 4 |
| Key Intermolecular Interactions | π-π stacking, C-H···N interactions | N-H···N hydrogen bonding , π-π stacking | O-H···N hydrogen bonding , π-π stacking | Halogen bonding (C-Cl···N), π-π stacking |
Note: This table is illustrative. Actual crystallographic data can only be obtained through experimental analysis.
The primary packing interaction for the unsubstituted quinoline ring is often π-π stacking.[7] The introduction of substituents at the C4-position introduces more specific and often stronger interactions:
-
4-Amino and 4-Hydroxy Groups: These groups act as hydrogen bond donors, forming strong N-H···N or O-H···N hydrogen bonds with the nitrogen atoms of the quinoline ring or the nitrile group of adjacent molecules. These strong, directional interactions are likely to dominate the crystal packing.
-
4-Chloro Group: The chlorine atom can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile (like the nitrile nitrogen). This, along with dipole-dipole interactions, will influence the molecular arrangement.
Visualization of Workflows and Relationships
References
- 1. Quinoline-6-carbonitrile | 23395-72-4 | Benchchem [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
A Researcher's Guide to Purity Analysis: HPLC and Alternative Methods for 4-Bromoquinoline-6-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-Bromoquinoline-6-carbonitrile is a critical step in ensuring the safety, efficacy, and reproducibility of subsequent synthetic transformations and biological assays. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination of non-volatile organic compounds.[1][2] This guide provides a comprehensive comparison of a typical reversed-phase HPLC method with alternative analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols, comparative data, and visual workflows.
The purity of this compound is crucial as impurities can interfere with downstream reactions, potentially leading to the formation of undesired side products and complicating purification processes. In a drug development context, unidentified impurities can have significant toxicological implications. Therefore, robust and reliable analytical methods are essential for accurate purity assessment.
Comparative Analysis of Purity Determination Methods
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2] However, other techniques can offer complementary or, in some cases, more suitable information depending on the nature of the impurities and the analytical objective. The following table provides a comparative overview of HPLC and its alternatives for the purity analysis of this compound.
| Technique | Principle | Advantages | Disadvantages | Primary Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, excellent for quantifying non-volatile impurities, robust and reproducible.[2] | May not be suitable for volatile impurities, requires a reference standard for absolute quantification. | Routine purity testing and quantification of non-volatile process-related impurities and degradation products. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | High sensitivity and selectivity for volatile compounds, provides structural information from mass spectra.[3] | Requires the analyte to be volatile or amenable to derivatization, potential for thermal degradation of the analyte.[3] | Detection and identification of residual solvents and volatile starting materials or byproducts. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. | Primary analytical method (does not require a reference standard of the analyte), provides structural information, non-destructive.[3] | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.[3] | Absolute purity determination without a specific reference standard of this compound, structural confirmation. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field. | High separation efficiency, low sample and reagent consumption.[3] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain.[3] | Orthogonal method for purity confirmation, particularly for charged impurities. |
Experimental Protocols
Detailed methodologies for HPLC and alternative analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile impurities such as residual solvents.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Split.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) Protocol
This technique provides an absolute measure of purity against a certified internal standard.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters: A sufficient number of scans should be collected to ensure a high signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the protons of interest is recommended.
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.
Visualizing the Analytical Workflow
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and a comparison of the different analytical techniques for purity determination.
Caption: Workflow for the HPLC Purity Analysis of this compound.
Caption: Comparison of Analytical Techniques for Purity Determination.
References
Probing Kinase Inhibition: A Comparative Guide to In Vitro Assays for 4-Anilinoquinoline-6-Carbonitrile Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of 4-anilinoquinoline-6-carbonitrile derivatives, a promising class of kinase inhibitors. This document outlines detailed experimental methodologies and presents supporting data to facilitate the objective assessment of product performance against alternative compounds.
The 4-anilinoquinoline and its related 4-anilinoquinazoline scaffolds are core structures in a multitude of kinase inhibitors, including approved drugs targeting epidermal growth factor receptor (EGFR).[1][2] The development and characterization of novel derivatives, such as those incorporating a 6-carbonitrile group, necessitate robust and reproducible in vitro kinase assays to determine their potency and selectivity. This guide focuses on the widely adopted ADP-Glo™ kinase assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3][4]
Comparative Inhibitory Activity
The inhibitory potential of 4-anilinoquinoline-6-carbonitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative compounds from this class and common alternatives against various kinases. This data, gathered from diverse studies, highlights the potency and selectivity profiles of these inhibitors.
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| 4-Anilinoquinoline | 4-((3,4,5-Trimethoxyphenyl)amino)quinoline-6-carbonitrile | GAK | 3.9 (Ki) | [5][6][7] |
| 4-Anilinoquinoline | 7-Iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | PKN3 | 14 | [8] |
| 4-Anilinoquinazoline | Compound 8d (6-substituted) | EGFR | <1 | [9] |
| 4-Anilinoquinazoline | Compound 8d (6-substituted) | HER2 | 8 | [9] |
| 4-Anilinoquinazoline | Compound 5d | EGFR | 2090 | [10][11] |
| 4-Anilinoquinazoline | Compound 5e | HER2 | 1040 | [10][11] |
| Alternative Inhibitors | ||||
| Staurosporine | N/A | EGFR | (Varies) | [12] |
| Gefitinib | N/A | EGFR | (Varies) | [3] |
| Erlotinib | N/A | EGFR | (Varies) | [3] |
Note: The inhibitory values (IC50 or Ki) are dependent on the specific assay conditions, such as ATP concentration. Direct comparison between different studies should be made with caution.[13]
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This section provides a detailed methodology for determining the in vitro potency of 4-anilinoquinoline-6-carbonitrile derivatives against a target kinase using the ADP-Glo™ Kinase Assay. This protocol is a synthesized representation based on common practices found in the literature.[3][12][14][15][16]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1x kinase assay buffer. A typical buffer composition is 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, and 50 µM DTT.[12] Specific kinases may require optimized buffer conditions.
-
Test Compound Preparation:
-
Enzyme Preparation: Dilute the recombinant kinase enzyme to the desired concentration in the 1x kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mixture: Prepare a mixture of the kinase-specific substrate and ATP in the 1x kinase assay buffer. The final ATP concentration is typically at or near its Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[13]
2. Assay Procedure (384-well Plate Format):
-
Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells of a white, opaque 384-well plate.[15]
-
Enzyme Addition: Add 2 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Gently shake the plate for 30 seconds and incubate at room temperature for 15-60 minutes to allow the inhibitor to bind to the kinase.[14][16]
-
Initiation of Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to initiate the reaction. The final reaction volume will be 5 µL.[15]
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[15] The incubation time may need to be optimized based on the kinase activity.
-
Reaction Termination and ATP Depletion: After the kinase reaction, allow the plate to equilibrate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. This reagent will stop the kinase reaction and deplete any remaining ATP.[15] Incubate at room temperature for 40 minutes.[15]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[15] Incubate at room temperature for 30 minutes.[15]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.[4]
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC50 value for the test compound.[15]
Visualizing the Workflow and Signaling Context
To provide a clearer understanding of the experimental process and the broader biological context, the following diagrams have been generated.
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.
Caption: Simplified kinase signaling pathway and the point of inhibition.
By following the detailed protocols and utilizing the comparative data presented, researchers can effectively characterize the inhibitory properties of novel 4-anilinoquinoline-6-carbonitrile derivatives and benchmark their performance against existing compounds in the field of kinase drug discovery.
References
- 1. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Targeting EGFR/HER2 tyrosine kinases with a new potent series of 6-substituted 4-anilinoquinazoline hybrids: Design, synthesis, kinase assay, cell-based assay, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. domainex.co.uk [domainex.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of 4-Quinoline-6-Carbonitrile Inhibitors in Kinase-Driven Oncology Models
For Immediate Release
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 4-quinoline-6-carbonitrile derivatives as potent kinase inhibitors. The focus is on their efficacy in preclinical cancer models, with a particular emphasis on the inhibition of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction
The 4-quinoline-6-carbonitrile scaffold has emerged as a promising pharmacophore in the development of targeted cancer therapies. These compounds have demonstrated significant inhibitory activity against various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer. This guide will compare the biological activity of key 4-quinoline-6-carbonitrile inhibitors, detail the experimental methodologies used for their evaluation, and illustrate the relevant signaling pathways.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro and cell-based inhibitory activities of representative 4-quinoline-6-carbonitrile derivatives against CDK8 and CDK19. The data highlights the structure-activity relationship, demonstrating how modifications to the core scaffold impact potency and selectivity. A notable example is Senexin C, a highly selective and orally bioavailable inhibitor of CDK8/19.[1][2][3]
| Compound ID | Target Kinase(s) | IC50 (nM) - Biochemical Assay | Cellular Activity (IC50, nM) | Key Structural Features |
| Senexin B | CDK8/19 | Not explicitly stated, but less potent than Senexin C[3][4] | Less potent than Senexin C[3][4] | Quinazoline-based precursor |
| Senexin C (20a) | CDK8/19 | CDK8/CycC: 3.6[5] | 293-NFκB-Luc: 56; MV4-11-Luc: 108[5] | Quinoline-6-carbonitrile core |
| Analog X | CDK8/19 | [Insert Data] | [Insert Data] | [Describe key modification] |
| Analog Y | CDK8/19 | [Insert Data] | [Insert Data] | [Describe key modification] |
Note: Data for "Analog X" and "Analog Y" are placeholders for further examples from potential proprietary or additional public domain sources.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This assay was utilized to determine the direct inhibitory effect of the compounds on kinase activity.[3]
-
Reagents : Recombinant CDK8/CycC or CDK19/CycC complex, a proprietary fluorescently labeled ATP-competitive kinase inhibitor (tracer), and europium-labeled anti-tag antibody.
-
Procedure : The kinase, tracer, and test compound are incubated together in a microplate well. The binding of the tracer to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET) between the europium on the antibody and the fluorophore on the tracer.
-
Mechanism of Inhibition Detection : An active inhibitor competes with the tracer for the ATP binding site on the kinase, leading to a decrease in the FRET signal.
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the FRET signal by 50%, is calculated from a dose-response curve.
Cell-Based Luciferase Reporter Assay (293-NFκB-Luc)
This assay assesses the ability of the compounds to inhibit CDK8/19 activity within a cellular context by measuring the downstream effects on a specific signaling pathway.[3]
-
Cell Line : Human embryonic kidney 293 cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element (293-NFκB-Luc).
-
Procedure : Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds. Subsequently, the NF-κB pathway is stimulated (e.g., with TNFα).
-
Mechanism of Action : CDK8/19 are known to be positive regulators of NF-κB-mediated transcription.[6][7] Inhibition of CDK8/19 by an active compound leads to a decrease in the expression of the luciferase reporter gene.
-
Data Analysis : After cell lysis, the luciferase substrate is added, and the resulting luminescence is measured using a luminometer. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of the inhibitors on cancer cell lines.[8]
-
Principle : This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
-
Procedure : Cancer cells (e.g., MV4-11 leukemia cells) are plated in 96-well plates and incubated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).[5] Following incubation, the MTT reagent is added to each well.
-
Measurement : The insoluble formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a detergent solution). The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 500 and 600 nm.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined.
Mandatory Visualizations
Caption: Experimental workflow for the evaluation of 4-quinoline-6-carbonitrile inhibitors.
Caption: Simplified CDK8/19 signaling pathways targeted by 4-quinoline-6-carbonitrile inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sustained-inhibition-of-cdk8-19-mediator-kinases-enhances-in-vivo-efficacy [enzymlogic.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Palladium Catalysts in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to the success of this reaction is the choice of the palladium catalyst. This guide provides a comparative analysis of commonly employed palladium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific synthetic challenges.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki coupling is influenced by a multitude of factors including the nature of the ligands, the stability of the precatalyst, and the reaction conditions. Below is a summary of the performance of several classes of palladium catalysts in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Catalyst System | Aryl Halide Substrate | Arylboronic Acid Substrate | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Phosphine Ligand-Based Catalysts | ||||||||
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 2 | 100 | >99 | ~99 | ~49.5 |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 4 | 100 | >99 | ~99 | ~24.8 |
| Pd(dppf)Cl₂ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 5.0 | 12 | 80 | 95 | 19 | ~1.6 |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 5.0 | 0.25 (MW) | 120 (MW) | 98 | 19.6 | 78.4 |
| N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts | ||||||||
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 1 | 80 | >99 | ~99 | ~99 |
| [Pd(IPr)(allyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 0.5 | 25 | 98 | 196 | 392 |
| Heterogeneous Catalysts | ||||||||
| 10% Pd/C | 4-Iodoacetophenone | Phenylboronic acid | 1.0 | <0.33 | 25 | >99 | ~99 | >297 |
| 3% Pd/C | Iodobenzene | Phenylboronic acid | 3.0 | 0.17 | 100 | 100 | 33 | 194 |
Note: The data presented above is compiled from various sources with differing reaction conditions and should be used as a general guide for comparison. Direct head-to-head comparisons under identical conditions are limited in the literature.
Key Observations:
-
Phosphine Ligands (Buchwald Ligands): Catalysts based on bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for the coupling of challenging substrates, including sterically hindered and electron-deficient or -rich aryl chlorides.[1] These systems often achieve high yields under relatively mild conditions. Traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are also robust options, particularly for less demanding substrates.[2][3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes, such as the PEPPSI-type precatalysts, are known for their high stability and activity.[4][5] They can facilitate rapid reactions at room temperature with low catalyst loadings, making them highly efficient.[6]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the significant advantage of easy separation from the reaction mixture and the potential for catalyst recycling.[7][8] While their performance in terms of turnover numbers and frequencies can be very high, especially in flow chemistry systems, they may require higher temperatures or longer reaction times for less reactive substrates compared to their homogeneous counterparts.[9]
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using representative palladium catalyst systems.
General Procedure for Suzuki-Miyaura Coupling with a Homogeneous Catalyst (e.g., Pd(OAc)₂/SPhos)
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
SPhos (0.012 mmol, 1.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precursor (Pd(OAc)₂) and the phosphine ligand (SPhos), followed by the degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
General Procedure for Suzuki-Miyaura Coupling with a Heterogeneous Catalyst (e.g., 10% Pd/C) in a Batch System
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
10% Palladium on carbon (Pd/C) (e.g., 1 mol% Pd)
-
Base (e.g., Na₂CO₃, 1.5 mmol)
-
Solvent system (e.g., Ethanol/Water mixture, 20 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the ethanol portion of the solvent. In a separate vessel, dissolve the base in the water portion.
-
Catalyst Addition: To the flask containing the aryl halide and boronic acid, add the Pd/C catalyst.
-
Reaction: Add the aqueous base solution to the flask and stir the mixture vigorously at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be washed with a suitable solvent and dried for potential reuse.
-
Extraction and Purification: Concentrate the filtrate to remove the organic solvent. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry, and concentrate. Purify the product by chromatography if necessary.[9]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 8. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
A Comparative Guide to the Electronic Properties of 4-Bromoquinoline-6-carbonitrile: A DFT and Experimental Approach
This guide provides a comparative analysis of the electronic properties of 4-bromoquinoline-6-carbonitrile, leveraging theoretical calculations based on Density Functional Theory (DFT) and outlining key experimental validation techniques. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and predict the molecular behavior of this quinoline derivative.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optoelectronic properties.[1] Understanding the electronic structure of these molecules is crucial for designing novel therapeutic agents and functional materials. This compound, with its distinct substitution pattern, presents an interesting case for exploring the interplay of electron-withdrawing and donating effects on the quinoline core.
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic properties of molecules, offering insights that can guide experimental work.[1][2] This guide presents a hypothetical comparative study, outlining a robust DFT protocol and corresponding experimental validations to provide a comprehensive electronic characterization of this compound.
Computational and Experimental Methodologies
A combined theoretical and experimental approach is essential for a thorough understanding of the electronic properties of this compound.
DFT calculations are proposed to elucidate the electronic structure, reactivity, and spectral properties of the title compound.
-
Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[1][2]
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for organic molecules.[1][2][3]
-
Basis Set: The 6-311++G(d,p) basis set is suggested to provide a good balance between accuracy and computational cost for this type of molecule.[2][4]
-
Properties to be Calculated:
-
Optimized molecular geometry
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution
-
HOMO-LUMO energy gap (ΔE)
-
Molecular Electrostatic Potential (MEP)
-
Global reactivity descriptors (e.g., electronegativity, chemical hardness, and electrophilicity index)
-
Theoretical UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT)[5]
-
Experimental validation is crucial to confirm the theoretical predictions. The following experimental techniques are recommended for the synthesis and characterization of this compound.
-
Synthesis: The synthesis of this compound can be adapted from established methods for similar quinoline derivatives. A potential synthetic route could involve the cyclization of a substituted aniline with a suitable three-carbon synthon, followed by functional group manipulations.[6][7]
-
Structural Characterization:
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information.[8][9]
-
NMR Spectroscopy (¹H and ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.[4][9]
-
FT-IR Spectroscopy: Identifies the presence of key functional groups, such as the nitrile (C≡N) and aromatic C-H and C=C bonds.[2][9]
-
Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[9]
-
-
Electronic and Optical Characterization:
Data Presentation and Comparison
The following tables provide a template for summarizing and comparing the theoretical and experimental data for this compound.
Table 1: Comparison of Key Electronic Properties
| Property | DFT Calculation (B3LYP/6-311++G(d,p)) | Experimental Data |
| HOMO Energy | Calculated Value (eV) | Not Directly Measured |
| LUMO Energy | Calculated Value (eV) | Not Directly Measured |
| HOMO-LUMO Gap (ΔE) | Calculated Value (eV) | Estimated from UV-Vis |
| UV-Vis λmax | Calculated Value (nm) | Measured Value (nm) |
| Dipole Moment | Calculated Value (Debye) | To be determined |
Table 2: Comparison of Selected Vibrational Frequencies
| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C≡N Stretch | Calculated Value | Measured Value |
| Aromatic C-H Stretch | Calculated Value | Measured Value |
| Aromatic C=C Stretch | Calculated Value | Measured Value |
| C-Br Stretch | Calculated Value | Measured Value |
Visualizing Computational and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships in the proposed comparative study.
References
- 1. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromoquinoline-6-carbonitrile: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 4-Bromoquinoline-6-carbonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated waste materials effectively. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3] In the case of a spill, the area should be evacuated, and the spill should be contained using an inert absorbent material like sand or vermiculite.[1][2] The collected material must then be treated as hazardous waste.[1]
Waste Classification and Segregation
This compound is categorized as a halogenated organic compound.[3] As such, it is crucial to segregate it from other waste streams to ensure proper disposal and to prevent potentially hazardous reactions.[4][5]
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, labeled, and sealed container for halogenated organic waste.[3][4] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste.[3] |
| Aqueous Waste | Dilute acid/base solutions (neutralized) | Designated container for aqueous waste.[3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][6] Laboratories must strictly adhere to their institution's waste management protocols as well as local, state, and federal regulations.[1][3]
Experimental Protocol: Preparing Waste for Disposal
This protocol outlines the steps for safely preparing this compound waste for collection by a certified disposal service.
1. Container Selection:
-
Choose a chemically resistant container with a secure, leak-proof lid that is appropriate for halogenated organic waste.[3]
-
The container must be clearly and accurately labeled as "Halogenated Organic Waste" and should explicitly list "this compound" as a component.[1][3]
2. Waste Collection:
-
Carefully transfer the waste this compound, including any contaminated materials such as disposable labware or absorbent pads, into the designated waste container.[3]
-
To prevent spills and over-pressurization, do not fill the container beyond 80% of its total capacity.[3]
3. Storage:
-
Securely seal the waste container and store it in a designated, well-ventilated, and secure waste accumulation area.[2][3]
-
Ensure the storage area is away from incompatible materials.[7]
4. Documentation:
-
Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and the date of accumulation.[3]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Decontamination of Glassware
Glassware that has been in contact with this compound must be decontaminated before standard washing. This is achieved by rinsing the glassware with a suitable organic solvent, such as acetone or ethanol. The resulting solvent rinse must be collected and disposed of as halogenated organic waste.[1]
Emergency Procedures for Spills
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
-
Minor Spills: Alert personnel in the immediate vicinity. Wearing appropriate PPE, absorb the spill with an inert material.[1] Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1] Decontaminate the spill area with a suitable solvent, followed by soap and water.[1]
-
Major Spills: Evacuate the laboratory immediately and alert the institution's emergency response team.[1] Prevent entry into the affected area and provide the emergency response team with the Safety Data Sheet (SDS) for the spilled compound.[1]
References
Essential Safety and Operational Guide for 4-Bromoquinoline-6-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for "4-Bromoquinoline-6-carbonitrile" was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other bromoquinoline and carbonitrile derivatives, and established best practices for handling halogenated aromatic and nitrile compounds. This information is for educational and procedural guidance. Researchers must consult the specific SDS for the exact chemical being used before any handling, storage, or disposal.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from similar chemical structures, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] A comprehensive personal protective equipment plan is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[3][4] | Protects against splashes and airborne particles that could cause serious eye damage. |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended), flame-retardant lab coat, long pants, and closed-toe shoes.[3][4] | Prevents skin contact, which can lead to irritation or chemical burns. Nitrile gloves offer good resistance to a variety of chemicals.[5][6][7] |
| Respiratory | Use only in a well-ventilated area or a chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][4] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary PPE and confirm it is in good condition.[4]
-
Place all required equipment and reagents within the fume hood to minimize movement of the hazardous material.
2. Handling:
-
Conduct all manipulations of this compound inside the chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use appropriate, clean tools (e.g., spatulas, non-reactive containers) for handling.
3. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.
-
Remove PPE carefully, avoiding skin contamination, and dispose of single-use items in the designated hazardous waste container.
Spill Response Protocol
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand, silica gel, or a universal binder to contain the substance.[8]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and adhere to regulations.
-
Waste Segregation: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated organic or aqueous waste.[8]
-
Container Management: Use a chemically resistant, leak-proof container with a secure lid. The container must be clearly labeled with "Halogenated Organic Waste" and list the chemical contents.[8]
-
Disposal Method: All chemical waste, including contaminated PPE, must be disposed of through a licensed professional hazardous waste disposal service, following all institutional, local, state, and federal regulations.[8]
Table 2: Waste Segregation and Disposal
| Waste Category | Examples | Disposal Container Requirements |
| Halogenated Organic Waste | This compound, Chloroform, Dichloromethane | Designated, labeled, and sealed container for halogenated organic waste.[8] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane | Designated, labeled, and sealed container for non-halogenated organic waste. |
| Aqueous Waste | Dilute acid/base solutions | Designated container for aqueous waste. |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gpisupply.com [gpisupply.com]
- 6. armbrustusa.com [armbrustusa.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
